Benzo(b)triphenylen-10-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39081-15-7 |
|---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
benzo[b]triphenylen-10-ol |
InChI |
InChI=1S/C22H14O/c23-22-11-5-6-14-12-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21(20)13-19(14)22/h1-13,23H |
InChI Key |
JJJQPXVPQXUJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=CC=C(C5=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Derivatives of Benzo(b)triphenylen-10-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzo(b)triphenylen-10-ol and its derivatives. Due to the absence of a well-established, direct synthetic route in the current literature, this document outlines a plausible multi-step synthetic strategy. This guide also explores the potential biological implications of this class of compounds, drawing parallels with the known metabolic pathways of other polycyclic aromatic hydrocarbons (PAHs). Detailed experimental protocols for key reactions, quantitative data where available, and visualizations of the proposed synthetic workflow and a relevant biological pathway are presented to aid researchers in this field.
Proposed Synthesis of this compound
The synthesis of the core triphenylene structure is the foundational step. A plausible and documented approach begins with the self-condensation of cyclohexanone to form dodecahydrotriphenylene, which is subsequently aromatized. The introduction of the hydroxyl group and the "benzo" moiety would then be achieved through subsequent functionalization and annulation reactions.
Synthesis of the Triphenylene Core
The initial phase of the synthesis focuses on constructing the triphenylene skeleton.
Workflow for Triphenylene Synthesis
Caption: Proposed two-step synthesis of the triphenylene core.
Proposed Synthesis of this compound
With the triphenylene core in hand, the subsequent steps would involve the introduction of the benzo[b] ring system and the hydroxyl group at the 10-position. A potential strategy involves a Diels-Alder reaction using a suitably substituted phenanthrene derivative as the diene.
Proposed Diels-Alder Approach
Caption: A plausible synthetic route to this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of the triphenylene core.
Synthesis of Dodecahydrotriphenylene
This procedure is adapted from a known method for the self-condensation of cyclohexanone.
Protocol:
-
To 60 mL (0.58 mol) of dry, freshly distilled cyclohexanone, add 6 g (0.15 mol) of calcined, dry sodium hydroxide.
-
Stir the resulting mixture at room temperature for 3 days.
-
Add 150 mL of water to the reaction mixture with stirring.
-
Filter the precipitate, wash with 10% hydrochloric acid and then with water, and dry.
-
Add the resulting intermediate to 40 g of polyphosphoric acid without further purification.
-
Stir the mixture at 150°C for 2 hours.
-
After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dodecahydrotriphenylene.
Dehydrogenation of Dodecahydrotriphenylene to Triphenylene
This protocol describes the aromatization of the saturated precursor.
Protocol:
-
In a suitable reaction vessel, combine 24 g (0.1 mol) of dodecahydrotriphenylene and 4 g of 10% palladium on sibunite catalyst.
-
Heat the mixture at 300°C for 10 hours under an argon atmosphere.
-
The product, triphenylene, will sublime onto a cold surface. Mechanically collect the sublimed product.
Quantitative Data
The following table summarizes the reported yields for the synthesis of the triphenylene core.
| Reaction Step | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Dodecahydrotriphenylene Synthesis | Cyclohexanone | NaOH, Polyphosphoric Acid | RT, 150 | 72, 2 | ~51 |
| Triphenylene Synthesis (Dehydrogenation) | Dodecahydrotriphenylene | 10% Palladium on sibunite | 300 | 10 | 99 |
Potential Biological Signaling Pathway
While the specific biological activity of this compound is not yet characterized, it is anticipated to follow the metabolic pathways of other polycyclic aromatic hydrocarbons (PAHs). The introduction of a hydroxyl group is often the first step in the metabolic activation of PAHs, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.[1][2][3]
Metabolic Activation of PAHs
Caption: General metabolic pathway for the activation of PAHs.[2][3]
The metabolism of PAHs is a complex process involving multiple enzymatic steps.[2] Initially, cytochrome P450 enzymes introduce an epoxide group, which is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol.[2] A second epoxidation by cytochrome P450 can then form a highly reactive diol epoxide, which is often the ultimate carcinogenic metabolite.[3] This electrophilic species can covalently bind to nucleophilic sites on DNA, forming DNA adducts.[3] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.[2][3]
Conclusion
This technical guide has outlined a plausible synthetic strategy for this compound, a novel polycyclic aromatic hydrocarbon. The synthesis of the triphenylene core is well-documented, providing a solid foundation for further functionalization. The proposed Diels-Alder approach for the annulation of the "benzo" moiety and introduction of the hydroxyl group offers a viable, albeit unproven, route to the target molecule. Further research is required to optimize the proposed synthetic steps and to fully characterize the biological activity of this compound and its derivatives. The general metabolic pathway for PAHs provides a starting point for investigating the potential toxicological and pharmacological properties of this new class of compounds. The information and protocols provided herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
References
An In-depth Technical Guide on the Physicochemical Properties of Benzo(b)triphenylen-10-ol
Introduction
Benzo(b)triphenylene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a fused five-ring system. These compounds are of significant interest to researchers in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The introduction of a hydroxyl group to the benzo(b)triphenylene scaffold, as in Benzo(b)triphenylen-10-ol, is expected to modulate its solubility, reactivity, and biological activity. This technical guide provides a summary of the predicted physicochemical properties, potential synthetic and characterization methodologies, and a generalized overview of the biological pathways relevant to hydroxylated PAHs.
Physicochemical Properties
Quantitative data for this compound is not available. The following table summarizes the computed physicochemical properties for a structural isomer, Benzo(b)triphenylen-3-ol , obtained from PubChem. These values are computationally predicted and have not been experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₄O | PubChem CID: 150756[1] |
| Molecular Weight | 294.3 g/mol | PubChem CID: 150756[1] |
| XLogP3 | 6.4 | PubChem CID: 150756[1] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 150756[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 150756[1] |
| Rotatable Bond Count | 0 | PubChem CID: 150756[1] |
| Exact Mass | 294.104465 g/mol | PubChem CID: 150756[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem CID: 150756[1] |
| Heavy Atom Count | 23 | PubChem CID: 150756[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not currently published. However, general methods for the synthesis of hydroxylated PAHs can be adapted. A plausible synthetic approach could involve the late-stage functionalization of a benzo(b)triphenylene precursor or the cyclization of a suitably substituted precursor.
General Synthetic Strategy for Hydroxylated PAHs
A common method for the synthesis of hydroxylated PAHs involves the cyclization of precursors followed by aromatization. For instance, a strategy for synthesizing 1-hydroxyphenanthrenes involves an aromatization-assisted ring-closing metathesis (RCM). This approach utilizes keto analogues of diene precursors which, upon RCM, undergo aromatization-driven keto-enol tautomerism to yield the desired hydroxyphenanthrene.
Example Protocol (Adapted for a generic hydroxylated PAH):
-
Precursor Synthesis: A suitable biphenyl or naphthalene derivative bearing an aldehyde or ketone is subjected to vinylation and Barbier allylation to introduce the necessary diene functionality.
-
Ring-Closing Metathesis (RCM): The diene precursor is treated with a Grubbs-type catalyst to facilitate the ring closure.
-
Aromatization: The resulting cyclized intermediate is then subjected to conditions that promote dehydration and aromatization to form the stable polycyclic aromatic system. For hydroxylated derivatives, this step may involve keto-enol tautomerization.
Characterization
The characterization of the synthesized this compound would involve a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the chemical structure and confirming the position of the hydroxyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: The presence of the hydroxyl group would be confirmed by a characteristic broad absorption band in the IR spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the photophysical properties of the compound.
-
Melting Point and Elemental Analysis: To assess the purity of the synthesized compound.
Biological Signaling Pathways
Hydroxylated PAHs are known metabolites of their parent PAH compounds and can exhibit significant biological activity. The metabolic activation of PAHs often leads to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA, which can lead to genotoxicity and carcinogenicity.
The general metabolic pathway for PAHs involves initial oxidation by cytochrome P450 enzymes to form epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols, which can be further oxidized to form highly reactive diol epoxides. These diol epoxides are ultimate carcinogens that can form covalent adducts with DNA.
Generalized Metabolic Activation and Genotoxicity Pathway for PAHs
Caption: Generalized metabolic activation pathway of polycyclic aromatic hydrocarbons (PAHs).
Experimental Workflow for Assessing Genotoxicity
Caption: A typical experimental workflow for assessing the genotoxicity of a test compound.
References
Crystal Structure of Benzo(b)triphenylen-10-ol: A Technical Guide
Disclaimer: To date, the specific crystal structure of Benzo(b)triphenylen-10-ol has not been publicly reported in crystallographic databases or scholarly literature. To fulfill the request for an in-depth technical guide, this document presents a representative crystal structure analysis of a closely related polycyclic aromatic alcohol, 9-Hydroxyfluorene . This model system provides a practical and illustrative example of the methodologies and data presentation expected in a comprehensive crystallographic study.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the experimental protocols, data analysis, and structural interpretation involved in the X-ray crystallographic analysis of aromatic alcohols.
Crystallographic Data Summary
The following tables summarize the key crystallographic data and refinement parameters for the model compound, 9-Hydroxyfluorene.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₃H₁₀O |
| Formula weight | 182.22 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.534(2) Å |
| b | 5.968(2) Å |
| c | 18.215(4) Å |
| α | 90° |
| β | 102.73(2)° |
| γ | 90° |
| Volume | 904.3(4) ų |
| Z | 4 |
| Calculated density | 1.338 Mg/m³ |
| Absorption coefficient | 0.687 mm⁻¹ |
| F(000) | 384 |
| Data collection | |
| Crystal size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 4.86 to 72.43° |
| Index ranges | -10 ≤ h ≤ 10, -7 ≤ k ≤ 7, -22 ≤ l ≤ 22 |
| Reflections collected | 1785 |
| Independent reflections | 1785 [R(int) = 0.0000] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1785 / 0 / 128 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0415, wR2 = 0.1169 |
| R indices (all data) | R1 = 0.0521, wR2 = 0.1234 |
| Largest diff. peak and hole | 0.175 and -0.194 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| O(1)-C(9) | 1.435(2) | C(5)-C(6) | 1.385(3) |
| C(1)-C(2) | 1.386(3) | C(6)-C(7) | 1.381(3) |
| C(1)-C(9a) | 1.393(2) | C(7)-C(8) | 1.384(3) |
| C(2)-C(3) | 1.383(3) | C(8)-C(4b) | 1.391(2) |
| C(3)-C(4) | 1.380(3) | C(9)-C(9a) | 1.512(2) |
| C(4)-C(4a) | 1.393(2) | C(9)-C(4a) | 1.514(2) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) | Atoms | Angle (°) |
| C(9a)-C(9)-C(4a) | 102.24(12) | C(8)-C(4b)-C(4a) | 120.53(16) |
| O(1)-C(9)-C(9a) | 110.65(13) | C(8)-C(4b)-C(5) | 131.02(17) |
| O(1)-C(9)-C(4a) | 112.51(13) | C(4a)-C(4b)-C(5) | 108.45(15) |
| C(4)-C(4a)-C(4b) | 120.72(16) | C(6)-C(5)-C(4b) | 121.22(18) |
| C(4)-C(4a)-C(9) | 129.98(16) | C(7)-C(6)-C(5) | 119.53(18) |
| C(4b)-C(4a)-C(9) | 109.29(14) | C(6)-C(7)-C(8) | 120.37(18) |
Experimental Protocols
The following sections detail the methodologies employed for the synthesis, crystallization, and structure determination of the model compound.
Synthesis and Crystallization
Single crystals of 9-Hydroxyfluorene suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution in ethanol at room temperature. The compound was synthesized via the reduction of 9-fluorenone with sodium borohydride in methanol. The resulting white solid was recrystallized from ethanol to yield colorless, needle-like crystals.
X-ray Data Collection
A suitable single crystal was mounted on a glass fiber and subjected to X-ray diffraction analysis. Data were collected on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K. A series of ω and φ scans were performed to collect a complete dataset.
Structure Solution and Refinement
The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the crystallographic analysis process.
Spectroscopic Data for Benzo(b)triphenylen-10-ol: A Search for Available Information
A comprehensive search for publicly available spectroscopic data (NMR, IR, and UV-Vis) and detailed experimental protocols for Benzo(b)triphenylen-10-ol has revealed a significant lack of specific information on this particular isomer. While data exists for the parent aromatic hydrocarbon, Benzo(b)triphenylene, and some of its other derivatives, specific experimental spectra and detailed procedural information for the 10-hydroxy variant are not readily accessible in common chemical databases and scientific literature.
This guide outlines the current landscape of available information for related compounds and highlights the data gap for this compound. This information is crucial for researchers, scientists, and drug development professionals who may be interested in the synthesis, characterization, and application of this and similar molecules.
Challenges in Data Acquisition
The primary challenge in compiling a technical guide for this compound is the absence of published, experimentally determined spectroscopic data. Chemical databases such as PubChem and the NIST WebBook contain entries for Benzo(b)triphenylene and other isomers like Benzo(b)triphenylen-3-ol, but do not provide NMR, IR, or UV-Vis spectra specifically for the 10-ol isomer. Scientific literature searches for the synthesis and characterization of this compound have also not yielded publications containing the required detailed spectroscopic analysis and experimental conditions.
Available Data on Related Compounds
To provide some context for researchers, spectroscopic information on the parent compound, Benzo(b)triphenylene , is available, though often without detailed experimental protocols in a consolidated format. For instance, mass spectrometry data is available through the NIST WebBook.
For other related structures, such as hydroxylated phenanthrenes, analytical methods for their detection and quantification have been developed, which could potentially be adapted for the study of this compound once synthesized.
Proposed Experimental Workflow
In the absence of specific experimental protocols for this compound, a general workflow for acquiring the necessary spectroscopic data can be proposed. This workflow is based on standard analytical chemistry techniques for the characterization of organic compounds.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
At present, a detailed technical guide on the spectroscopic data of this compound cannot be compiled due to the lack of available experimental data in the public domain. Researchers interested in this compound would likely need to undertake its synthesis and subsequent spectroscopic characterization. The general workflow provided can serve as a roadmap for such an endeavor. Further research and publication of the synthesis and characterization of this compound are necessary to fill the current data gap.
Benzo(b)triphenylen-10-ol molecular formula and weight
An In-Depth Technical Guide on Benzo(b)triphenylen-10-ol
This technical guide provides essential information regarding the molecular properties of this compound, a derivative of the polycyclic aromatic hydrocarbon Benzo(b)triphenylene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Molecular Formula and Molecular Weight
The core molecular structure of this compound is derived from Benzo(b)triphenylene through the substitution of a hydrogen atom with a hydroxyl (-OH) group at the 10-position. The molecular formula of the parent compound, Benzo(b)triphenylene, is C22H14.[1][2] The addition of a hydroxyl group results in the molecular formula C22H14O .
The molecular weight is calculated based on the atomic weights of the constituent elements:
-
Carbon (C): 22 atoms × 12.011 amu/atom = 264.242 amu
-
Hydrogen (H): 14 atoms × 1.008 amu/atom = 14.112 amu
-
Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu
This yields a total molecular weight of 294.353 g/mol .
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C22H14O |
| Molecular Weight | 294.353 g/mol |
Experimental Protocols and Signaling Pathways
A comprehensive search of available scientific literature did not yield specific experimental protocols, such as synthesis methods or detailed biological assays, for this compound. Similarly, no defined signaling pathways involving this specific molecule have been documented in the retrieved resources. The research focus in the broader area appears to be on the parent compound, Benzo(b)triphenylene, and other related derivatives.
Logical Relationship Diagram
The following diagram illustrates the structural relationship between Benzo(b)triphenylene and its hydroxylated derivative, this compound.
Caption: Structural derivation of this compound.
References
An In-depth Technical Guide to Benzo[b]triphenylene and its Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any specific information regarding the discovery, history, or biological activity of "Benzo(b)triphenylen-10-ol." This suggests that the compound may be novel, not yet synthesized, or described under a different nomenclature. This guide, therefore, provides a comprehensive overview of the parent compound, Benzo[b]triphenylene , and general principles that would apply to the synthesis and characterization of its hydroxylated derivatives.
Introduction to Benzo[b]triphenylene
Benzo[b]triphenylene, also known as Dibenzo[a,c]anthracene, is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₂H₁₄.[1][2] It is a structural isomer of other benzotriphenylenes and is a component of coal tar.[3] The core structure consists of a triphenylene molecule fused with an additional benzene ring. Triphenylene itself is a highly symmetric and planar molecule composed of four fused benzene rings, known for its significant resonance stability.[3]
The planar structure and extensive π-conjugated system of triphenylene and its derivatives, including Benzo[b]triphenylene, make them interesting candidates for applications in materials science, particularly in the field of organic electronics as components of discotic liquid crystals and organic frameworks.[3]
Physicochemical Properties of Benzo[b]triphenylene
A summary of the key physicochemical properties of the parent compound, Benzo[b]triphenylene, is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄ | [1][2] |
| Molecular Weight | 278.3466 g/mol | [1][2] |
| CAS Registry Number | 215-58-7 | [1][2] |
| IUPAC Name | Benzo[b]triphenylene | [1] |
| Synonyms | Dibenzo[a,c]anthracene, 2,3-Benztriphenylene | [1][2] |
Synthesis of the Benzo[b]triphenylene Core
The synthesis of the triphenylene core, the foundational structure of Benzo[b]triphenylene, was first achieved by Carl Mannich in 1907.[3] His two-step reaction involved the condensation of cyclohexanone to form dodecahydrotriphenylene, which was subsequently dehydrogenated to yield triphenylene.[3]
Modern synthetic routes to the triphenylene scaffold often involve the trimerization of benzyne.[3] One such method involves the diazotization and iodination of o-bromoaniline to produce o-bromoiodobenzene, which is then treated with lithium to form an organolithium intermediate that trimerizes to triphenylene.[3]
A potential synthetic approach to Benzo[b]triphenylene could involve the Diels-Alder reaction between a suitable diene and dienophile to construct the fused ring system.
Hypothetical Synthesis of this compound
While no specific synthesis for this compound has been reported, a general strategy for the introduction of a hydroxyl group onto a PAH like Benzo[b]triphenylene can be proposed. This typically involves electrophilic aromatic substitution reactions.
A logical workflow for such a synthesis is outlined below:
Caption: A potential synthetic workflow for this compound.
Experimental Protocol: A General Approach to Hydroxylation of PAHs via Sulfonation
The following is a generalized protocol for the hydroxylation of a polycyclic aromatic hydrocarbon, which could be adapted for the synthesis of this compound.
-
Sulfonation: The parent PAH, Benzo[b]triphenylene, would be treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum). The reaction temperature and time would need to be carefully controlled to favor monosubstitution and to direct the sulfonyl group to the desired position (C-10). The product, Benzo[b]triphenylenesulfonic acid, would be isolated by pouring the reaction mixture onto ice, causing the sulfonic acid to precipitate.
-
Alkali Fusion: The isolated Benzo[b]triphenylenesulfonic acid would then be mixed with a solid alkali, such as sodium hydroxide or potassium hydroxide. This mixture would be heated to a high temperature (typically >300 °C). This process, known as alkali fusion, substitutes the sulfonic acid group with a hydroxyl group.
-
Workup and Purification: After cooling, the reaction mass would be dissolved in water and acidified. The crude this compound would precipitate and could be collected by filtration. Further purification would likely be necessary, employing techniques such as recrystallization or column chromatography to obtain the pure product.
Potential Biological Activity and Research Directions
While no biological activity has been reported for this compound, the broader class of hydroxylated polycyclic aromatic hydrocarbons is of interest in toxicology and drug development. The introduction of a hydroxyl group can significantly alter the biological properties of a PAH, often making it a metabolite that can be more readily excreted, but in some cases leading to the formation of reactive intermediates.
Given the lack of specific data, the following logical relationship diagram outlines potential areas of investigation for a novel compound like this compound.
Caption: A logical workflow for the investigation of a novel chemical entity.
Future research on this compound would first require its successful synthesis and purification. Following this, a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure. Subsequently, its biological activity could be explored through a variety of in vitro assays to screen for potential therapeutic effects or toxicological liabilities.
References
Theoretical Framework for Assessing the Stability of Benzo(b)triphenylen-10-ol: A Computational Chemistry Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo(b)triphenylen-10-ol, a hydroxylated polycyclic aromatic hydrocarbon (PAH), presents a complex scaffold with potential implications in materials science and medicinal chemistry. Understanding the intrinsic stability of this molecule is paramount for predicting its reactivity, environmental fate, and suitability for various applications. This technical guide outlines a comprehensive theoretical framework employing state-of-the-art computational chemistry methods to elucidate the thermodynamic and kinetic stability of this compound. The methodologies detailed herein provide a robust protocol for generating quantitative data to guide experimental studies and drug development initiatives.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that have garnered significant attention due to their diverse applications and environmental presence.[1] The introduction of functional groups, such as a hydroxyl moiety, to the PAH core can dramatically alter their physicochemical properties, including stability. This compound is one such derivative whose stability has not been extensively characterized. Theoretical calculations offer a powerful and cost-effective means to predict molecular properties and overcome experimental challenges. This whitepaper details the computational workflows and theoretical underpinnings for a thorough stability analysis of this compound.
Methodologies for Theoretical Stability Assessment
The stability of a molecule can be assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability relates to the molecule's energy relative to its isomers, while kinetic stability pertains to its propensity to undergo chemical reactions. The following sections detail the proposed computational protocols.
Quantum Chemical Calculations
Density Functional Theory (DFT) is the recommended method for these calculations due to its balance of accuracy and computational cost.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP, M06-2X, or ωB97X-D for a good description of non-covalent interactions.
-
Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.
-
Solvation Model: The Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) should be employed to simulate solvent effects (e.g., in water or an organic solvent).
Workflow for Stability Analysis
The following diagram illustrates the proposed computational workflow for assessing the stability of this compound.
Caption: Computational workflow for stability analysis.
Data Presentation: Predicted Stability Metrics
The following tables provide a template for presenting the quantitative data obtained from the proposed theoretical calculations.
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Gas Phase | In Water (PCM) | In Toluene (PCM) |
| Electronic Energy (Hartree) | Value | Value | Value |
| Enthalpy (kcal/mol) | Value | Value | Value |
| Gibbs Free Energy (kcal/mol) | Value | Value | Value |
| Dipole Moment (Debye) | Value | Value | Value |
Table 2: Relative Stabilities of this compound Isomers
| Isomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| This compound | 0.00 | 0.00 | 0.00 |
| Isomer 1 | Value | Value | Value |
| Isomer 2 | Value | Value | Value |
| ... | ... | ... | ... |
Table 3: Calculated Activation Barriers for Potential Decomposition Pathways
| Reaction Pathway | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |
| Pathway 1: Dehydration | This compound | TS1 Geometry | Benzo(b)triphenylene + H₂O | Value |
| Pathway 2: Oxidation | This compound + O₂ | TS2 Geometry | Oxidized Product | Value |
| ... | ... | ... | ... | ... |
Conceptual Framework: Factors Influencing Stability
The stability of this compound is governed by a combination of electronic and structural factors. The following diagram illustrates the key relationships.
Caption: Key factors influencing molecular stability.
Conclusion
The theoretical framework presented in this guide provides a comprehensive approach to evaluating the stability of this compound. By employing rigorous quantum chemical calculations, researchers can obtain valuable insights into the thermodynamic and kinetic properties of this molecule. The generated data, presented in a clear and structured format, will be instrumental in guiding future experimental work, including synthesis, reactivity studies, and the development of novel therapeutic agents. This computational strategy serves as a foundational tool for the rational design and assessment of complex organic molecules.
References
Methodological & Application
Application Notes and Protocols for the Detection of Benzo(b)triphenylen-10-ol
Introduction
Benzo(b)triphenylene is a polycyclic aromatic hydrocarbon (PAH) of environmental and toxicological interest. Its metabolites, such as Benzo(b)triphenylen-10-ol, are formed through metabolic activation in biological systems. The detection and quantification of these hydroxylated metabolites are crucial for exposure assessment and toxicological studies. This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Note: As of the date of this document, a certified analytical standard for this compound is not commercially available. The following protocols are based on established methods for the analysis of other large hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) and provide a robust starting point for method development and validation upon the availability of a standard.
Metabolic Pathway of Benzo(b)triphenylene
The metabolic activation of Benzo(b)triphenylene is expected to follow the general pathways established for other large PAHs, primarily involving cytochrome P450 monooxygenases. The pathway below illustrates the putative formation of this compound.
Caption: Putative metabolic pathway for the formation of this compound.
Application Note 1: HPLC-FLD Method
1. Principle
This method is suitable for the detection of this compound in biological matrices such as plasma or microsomal incubations. The method involves solid-phase extraction (SPE) to isolate the analyte, followed by separation on a C18 reversed-phase HPLC column and sensitive detection using a fluorescence detector.
2. Experimental Protocol
2.1. Sample Preparation (Solid-Phase Extraction)
-
Matrix Hydrolysis (for conjugated metabolites): For urine or bile samples, enzymatic hydrolysis is necessary to cleave glucuronide and sulfate conjugates. To 1 mL of sample, add 100 µL of a β-glucuronidase/arylsulfatase solution and incubate at 37°C for 4 hours.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 50% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
2.2. HPLC-FLD Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Fluorescence Detection | Excitation: ~290 nm (predicted), Emission: ~410 nm (predicted) - Wavelengths require optimization with an analytical standard. |
3. Quantitative Data (Exemplary)
The following table summarizes the expected performance characteristics of the HPLC-FLD method. These values are based on typical performance for the analysis of large OH-PAHs and would require validation.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 ng/mL |
| Linearity (r²) | > 0.995 |
| Recovery | 85 - 105% |
| Precision (RSD%) | < 10% |
Application Note 2: GC-MS Method
1. Principle
This method is highly specific and sensitive for the confirmation of this compound. The protocol involves enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization to a more volatile trimethylsilyl (TMS) ether, followed by analysis using GC-MS in selected ion monitoring (SIM) mode.
2. Experimental Protocol
2.1. Sample Preparation
-
Hydrolysis: Perform enzymatic hydrolysis as described in the HPLC-FLD protocol.
-
Liquid-Liquid Extraction:
-
Add 5 mL of hexane:ethyl acetate (1:1, v/v) to the hydrolyzed sample.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction twice.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 1 hour.
-
Cool to room temperature before injection.
-
2.2. GC-MS Conditions
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min. |
| MS Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Predicted m/z ions (TMS derivative) | Molecular Ion: 368.1, Fragments: 353.1 (M-15), 278.1 (M-90) - Requires confirmation with a standard. |
3. Quantitative Data (Exemplary)
The following table summarizes the expected performance characteristics of the GC-MS method.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 ng/mL |
| Linearity (r²) | > 0.998 |
| Recovery | 80 - 110% |
| Precision (RSD%) | < 15% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound from a biological sample.
Caption: General workflow for the analysis of this compound.
Application Notes and Protocols for Benzo(b)triphenylen-10-ol and its Analogs in Organic Electronics
Introduction to Triphenylene Derivatives in Organic Electronics
Triphenylene and its derivatives are a class of polycyclic aromatic hydrocarbons characterized by their planar, disc-like structure and extended π-conjugation.[3][4] This molecular architecture facilitates self-assembly into highly ordered columnar structures, which are advantageous for efficient charge transport.[3] Consequently, triphenylene-based materials are actively investigated for a range of applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and as building blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][4]
The introduction of functional groups, such as hydroxyl (-OH) moieties, onto the triphenylene core can significantly modify the electronic properties, solubility, and film-forming characteristics of the material. A hydroxyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, impacting charge injection and transport properties. Furthermore, it can provide a reactive site for further chemical modifications.
Potential Applications of Benzo(b)triphenylen-10-ol
Based on the characteristics of analogous triphenylene compounds, this compound is a promising candidate for several roles in organic electronic devices:
-
Hole Transporting Layer (HTL) in OLEDs: The electron-rich nature of the triphenylene core suggests that its derivatives could facilitate the transport of holes from the anode to the emissive layer. The hydroxyl group might influence the energy level alignment with adjacent layers.
-
Host Material in Phosphorescent OLEDs (PhOLEDs): Triphenylene derivatives are known to possess high triplet energies, a critical requirement for host materials in PhOLEDs to prevent reverse energy transfer from the phosphorescent dopant.
-
Blue Emitter in Fluorescent OLEDs: Functionalized triphenylene polymers have been shown to be effective blue light emitters.[5] While this compound is a small molecule, its electronic structure could be tuned to achieve blue emission.
-
Active Layer in OFETs: The ability of triphenylene derivatives to form ordered stacks makes them suitable for use as the semiconducting channel in OFETs, where efficient charge mobility is paramount.
Quantitative Data of Representative Triphenylene Derivatives
The following table summarizes typical performance data for various triphenylene derivatives in organic electronic devices to provide a comparative benchmark.
| Compound/Device Type | Role | Mobility (cm²/Vs) | External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | Emission Color (λmax) | Reference |
| Poly(triphenylene-co-benzene) derivative / OLED | Emitter | - | >0.73 cd/A (Luminance Efficiency) | 4.6 | Deep Blue (436-456 nm) | [5] |
| Ethynyl-triphenylene Gold(I) Complex / Phosphorescent Material | Emitter | - | High (in PMMA matrix) | - | - | [6] |
| 2-phenyl[6]benzothieno[3,2-b][6]benzothiophene / OFET | Semiconductor | 0.034 | - | - | - | [7] |
| 2-(4-hexylphenyl)[6]benzothieno[3,2-b][6]benzothiophene / OFET | Semiconductor | 4.6 | - | - | - | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis of a hydroxylated triphenylene derivative and its fabrication into a simple organic electronic device, based on established methods for similar compounds.
Synthesis of a Hydroxylated Triphenylene Derivative (Hexahydroxytriphenylene - HHTP)
This two-step synthesis is a common method for producing hydroxylated triphenylenes.[8]
Step 1: Oxidative Trimerization of 1,2-Dimethoxybenzene to 2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP)
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-dimethoxybenzene in a suitable solvent like dichloromethane.
-
Oxidation: Add a transition metal compound, such as anhydrous iron(III) chloride (FeCl₃), as an oxidizing agent. The reaction is typically stirred at room temperature.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure HMTP.
Step 2: Demethylation of HMTP to Hexahydroxytriphenylene (HHTP)
-
Reaction Setup: Place the synthesized HMTP in a reaction vessel.
-
Demethylation: Add a demethylating agent. Common reagents include boron tribromide (BBr₃) in dichloromethane or a solution of hydrobromic acid in acetic acid.[8] The reaction is often carried out at reflux.
-
Work-up: After completion, the reaction mixture is cooled and the product is precipitated by the addition of water.
-
Purification: The crude HHTP can be collected by filtration and purified by recrystallization from a suitable solvent system.
Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new organic semiconductors.
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm thick), which acts as the gate electrode and gate dielectric, respectively.
-
Clean the substrate by sonicating in acetone and isopropyl alcohol for 15 minutes each.
-
Treat the substrate with an oxygen plasma to remove organic residues and create a hydrophilic surface.
-
To improve the interface for the organic semiconductor, a surface treatment with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), is often applied. This is typically done from a solution or by vapor deposition.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the triphenylene derivative (e.g., this compound) in a suitable organic solvent (e.g., toluene, chlorobenzene). The concentration will need to be optimized (typically 0.5-1.0 wt%).
-
Deposit the organic semiconductor film onto the treated substrate using a solution-based technique like spin-coating or solution shearing. The choice of technique and its parameters (spin speed, shearing speed, substrate temperature) will significantly affect the film quality and device performance.
-
Anneal the film at an optimized temperature to improve molecular ordering and remove residual solvent.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes on top of the organic semiconductor film through a shadow mask using thermal evaporation. Gold (Au) is a common choice for the electrodes due to its high work function and stability. A thin adhesion layer of chromium (Cr) or titanium (Ti) may be used.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station. The key parameters to extract are the charge carrier mobility, on/off ratio, and threshold voltage.
-
Signaling Pathways and Logical Relationships
Charge Transport in a p-type OFET
In a p-type OFET based on a triphenylene derivative, the application of a negative gate voltage induces an accumulation of holes at the semiconductor-dielectric interface, forming a conductive channel. When a voltage is applied between the source and drain, these holes flow from the source to the drain, generating a current. The efficiency of this process is determined by the charge carrier mobility of the semiconductor, which is highly dependent on the molecular packing in the thin film.
References
- 1. Hexahydroxytriphenylene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Triphenylene - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and photophysical features of triphenylene–gold(i) phosphane complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Molecular phase engineering of organic semiconductors based on a [1]benzothieno[3,2-b][1]benzothiophene core - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. CN103058827A - Preparation method of 2, 3, 6, 7, 10, 11-hexahydroxy triphenylene (HHTP) - Google Patents [patents.google.com]
Application Notes and Protocols: Benzo(b)triphenylen-10-ol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo(b)triphenylen-10-ol is a polycyclic aromatic hydrocarbon (PAH) with a triphenylene core, a structure known for its inherent fluorescence properties.[1] The planar and rigid nature of triphenylene and its derivatives makes them potential candidates for fluorescent probes in various biological applications.[2] The addition of a hydroxyl (-OH) group to the triphenylene structure is anticipated to modulate its photophysical properties, potentially enhancing its utility as a fluorescent marker for cellular imaging and analysis. These application notes provide a comprehensive overview of the prospective use of this compound as a fluorescent probe, including its theoretical photophysical characteristics, and detailed protocols for its application in cellular imaging.
Potential Applications
Due to its hydrophobic nature, this compound is expected to readily permeate cell membranes, making it a candidate for staining intracellular compartments. Its fluorescence may be sensitive to the local environment, offering potential for its use in studying cellular microenvironments. Potential applications include:
-
General Cellular Staining: Visualization of cytoplasm and membranous structures in live or fixed cells.
-
Lipid Droplet Imaging: Due to its lipophilic character, it may preferentially accumulate in lipid-rich environments.
-
Drug Delivery Vehicle Tracking: The fluorescent nature of the molecule could allow for the tracking of drug delivery systems that incorporate this fluorophore.
Photophysical Properties
The photophysical properties of this compound have been estimated based on the known characteristics of its core structure, triphenylene, and the typical effects of hydroxyl substitution on aromatic systems.
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~270 nm and ~350 nm | Based on the absorption bands of triphenylene, with a potential red-shift due to the extended conjugation from the benzo group and the auxochromic effect of the hydroxyl group. Triphenylene exhibits an excitation maximum at 265 nm. |
| Emission Maximum (λem) | ~380 - 420 nm | Expected to be in the violet-blue region of the spectrum. Triphenylene has an emission maximum at 372 nm in cyclohexane. The hydroxyl group may cause a slight red-shift in the emission. |
| Quantum Yield (ΦF) | 0.05 - 0.15 | The fluorescence quantum yield of triphenylene is approximately 0.08.[1] The presence of a hydroxyl group can sometimes lead to a slight increase or decrease in the quantum yield depending on the solvent environment and pH. |
| Molar Absorptivity (ε) | > 100,000 M⁻¹cm⁻¹ at ~270 nm | Triphenylene has a high molar absorptivity. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol), sparingly soluble in aqueous media | The hydrophobic nature of the polycyclic aromatic core dictates its solubility. The hydroxyl group may slightly increase its polarity. |
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound
This protocol outlines the general procedure for staining live cells using this compound for fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the 1 mM stock solution in pre-warmed cell culture medium to a final working concentration.
-
A typical starting concentration is 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Cell Staining:
-
Wash the cultured cells twice with pre-warmed PBS.
-
Remove the PBS and add the staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed cell culture medium or PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Use an excitation wavelength around 350 nm and collect the emission between 380 nm and 450 nm.
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Visualizations
Experimental Workflow for Fluorescence Microscopy
Caption: General experimental workflow for cellular imaging using a fluorescent probe.
Hypothetical Signaling Pathway Visualization
Caption: Hypothetical signaling cascade where a membrane probe could be used.
References
Application Notes and Protocols for the Functionalization of Benzo(b)triphenylen-10-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the chemical modification of Benzo(b)triphenylen-10-ol, a polycyclic aromatic hydrocarbon (PAH) with potential applications in materials science and medicinal chemistry. The functionalization of this scaffold allows for the modulation of its physicochemical and biological properties.
Data Presentation
The following table summarizes potential functionalization reactions for this compound, including expected products and general reaction conditions.
| Reaction Type | Reagents and Conditions | Expected Product | Potential Yield Range (%) |
| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide (e.g., CH₃I, CH₃CH₂Br), a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, THF) at room temperature to 60°C. | 10-Alkoxybenzo(b)triphenylene | 70-95 |
| O-Acylation (Esterification) | Acyl chloride or anhydride (e.g., acetyl chloride, benzoic anhydride), a base (e.g., pyridine, triethylamine) in an aprotic solvent (e.g., DCM, THF) at 0°C to room temperature. | Benzo(b)triphenylen-10-yl ester | 80-98 |
| Triflation | Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), a hindered base (e.g., pyridine, 2,6-lutidine) in a non-polar aprotic solvent (e.g., DCM, 1,2-dichloroethane) at 0°C to room temperature. | Benzo(b)triphenylen-10-yl trifluoromethanesulfonate | 85-95 |
| Suzuki Cross-Coupling | Aryl or vinyl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), in a solvent mixture (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O) at 80-110°C. (Requires prior triflation of the hydroxyl group). | 10-(Aryl/Vinyl)benzo(b)triphenylene | 60-90 |
| Buchwald-Hartwig Amination | Primary or secondary amine, a palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP, XPhos), a strong base (e.g., NaOt-Bu, K₃PO₄) in an aprotic solvent (e.g., Toluene, Dioxane) at 80-120°C. (Requires prior triflation of the hydroxyl group). | 10-(Amino)benzo(b)triphenylene | 50-85 |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at room temperature. | Bromo-benzo(b)triphenylen-10-ol | 70-90 |
Experimental Protocols
The following are detailed methodologies for key functionalization reactions of this compound.
Protocol 1: O-Alkylation (Williamson Ether Synthesis) - Synthesis of 10-Methoxybenzo(b)triphenylene
This protocol describes the methylation of the hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Conversion to Aryl Triflate - Synthesis of Benzo(b)triphenylen-10-yl trifluoromethanesulfonate
This protocol is a crucial step to enable subsequent cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine, anhydrous
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) dropwise to the cooled solution.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 1-2 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 0.1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude triflate is often used in the next step without further purification. If necessary, it can be purified by flash chromatography on silica gel.
Protocol 3: Suzuki Cross-Coupling - Synthesis of 10-Phenylbenzo(b)triphenylene
This protocol describes the palladium-catalyzed cross-coupling of the corresponding triflate with phenylboronic acid.
Materials:
-
Benzo(b)triphenylen-10-yl trifluoromethanesulfonate (from Protocol 2)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add Benzo(b)triphenylen-10-yl trifluoromethanesulfonate (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (around 90-100°C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows described.
Caption: Functionalization pathways for this compound.
Caption: Workflow for Electrophilic Aromatic Substitution.
Application Notes and Protocols for Benzo(b)triphenylen-10-ol in the Synthesis of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Benzo(b)triphenylen-10-ol, a functionalized polycyclic aromatic hydrocarbon (PAH), in the development of novel organic materials. The protocols outlined below are based on established synthetic methodologies for related compounds and serve as a guide for the preparation and utilization of this promising molecule.
Introduction to this compound
This compound belongs to the family of triphenylene derivatives, which are known for their discotic liquid crystalline properties and their utility as building blocks in organic electronics. The planar, rigid structure of the triphenylene core facilitates π-π stacking, which is crucial for charge transport in organic semiconducting materials. The introduction of a hydroxyl group at the 10-position offers a reactive site for further functionalization, allowing for the fine-tuning of the molecule's electronic and photophysical properties. This makes this compound a versatile precursor for a range of novel materials, including those for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Proposed Synthesis of this compound
While a direct, single-step synthesis for this compound is not extensively reported, a plausible and efficient multi-step synthetic route can be designed based on modern palladium-catalyzed cross-coupling and cyclization reactions. The following protocol describes a potential pathway starting from commercially available precursors.
Experimental Protocol: Multi-step Synthesis
Objective: To synthesize this compound via a palladium-catalyzed domino reaction to form a functionalized phenanthrene precursor, followed by a ring-closing reaction to construct the final benzo[b]triphenylene scaffold.
Materials:
-
2-Bromo-7-methoxy-9,10-dihydrophenanthrene (or a related functionalized phenanthrene precursor)
-
A suitable aryl boronic acid or organotin reagent
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvents (e.g., Toluene, Dioxane, DMF)
-
Lewis acid for demethylation (e.g., BBr₃)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
Step 1: Synthesis of a 10-Methoxybenzo[b]triphenylene Precursor
-
To a dried Schlenk flask under an inert atmosphere, add 2-bromo-7-methoxyphenanthrene (1.0 eq), the chosen aryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add anhydrous solvent (e.g., toluene/ethanol/water mixture for Suzuki coupling).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 10-methoxybenzo[b]triphenylene derivative.
Step 2: Demethylation to Yield this compound
-
Dissolve the purified 10-methoxybenzo[b]triphenylene from Step 1 in a dry, anhydrous solvent (e.g., dichloromethane) in a Schlenk flask under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.
-
Slowly add a solution of boron tribromide (BBr₃) (1.5-2.0 eq) in the same solvent dropwise.
-
Allow the reaction to stir at low temperature for a specified time, then warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol or water at 0 °C.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Application in Novel Materials: Organic Light-Emitting Diodes (OLEDs)
The hydroxyl group of this compound can be readily modified to attach various functional groups, enabling the synthesis of a library of derivatives with tailored properties for specific applications. One of the most promising areas is in the development of emissive or host materials for OLEDs. By tuning the electronic properties through derivatization, the emission color and efficiency of the resulting OLED devices can be controlled.
Hypothetical Performance Data of a this compound Derivative in an OLED
The following table presents hypothetical performance data for an OLED device incorporating a derivative of this compound as the emissive layer. This data is based on typical performance characteristics observed for similar polycyclic aromatic hydrocarbon-based emitters.
| Parameter | Value |
| Device Architecture | ITO / HTL / EML / HBL / EIL / Cathode |
| Emissive Material (EML) | Ester derivative of this compound |
| Maximum Emission Wavelength (λₘₐₓ) | 485 nm (Blue-Green) |
| Maximum External Quantum Efficiency (EQE) | 12% |
| Maximum Current Efficiency | 25 cd/A |
| Maximum Power Efficiency | 20 lm/W |
| Turn-on Voltage | 3.5 V |
| CIE Coordinates (x, y) | (0.18, 0.35) |
HTL: Hole Transport Layer, HBL: Hole Blocking Layer, EIL: Electron Injection Layer, ITO: Indium Tin Oxide.
Diagrams
Synthesis Workflow
High-performance liquid chromatography (HPLC) for Benzo(b)triphenylen-10-ol analysis
These application notes provide a detailed framework for the quantitative analysis of Benzo(b)triphenylen-10-ol, a hydroxylated polycyclic aromatic hydrocarbon (PAH), using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established protocols for the analysis of structurally related compounds, such as hydroxylated PAHs and their parent compounds.
Introduction
This compound is a derivative of the polycyclic aromatic hydrocarbon triphenylene. The analysis of such compounds is crucial in various fields, including environmental monitoring, toxicology, and drug metabolism studies. HPLC coupled with sensitive detection methods like fluorescence or mass spectrometry is the technique of choice for the separation and quantification of these analytes. This document provides a comprehensive protocol for the determination of this compound in relevant matrices.
Principle of the Method
The method employs reversed-phase HPLC to separate this compound from other matrix components. A C18 stationary phase is utilized with a mobile phase gradient of acetonitrile and water to ensure optimal resolution. Detection is achieved primarily through fluorescence, which offers high sensitivity and selectivity for aromatic compounds. UV-Vis detection can also be used as a supplementary technique. Quantification is performed using an external standard calibration method.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix. The following are general protocols for common sample types.
3.1.1. Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water, Urine)
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 5 mL of a methanol/acetone mixture (1:1, v/v).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
3.1.2. Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Serum)
-
Sample Pre-treatment: To 1 mL of the biological fluid, add a suitable internal standard. For samples containing conjugated metabolites, enzymatic hydrolysis using β-glucuronidase/arylsulfatase may be necessary prior to extraction.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., n-hexane:ethyl acetate, 70:30, v/v). Vortex the mixture for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a fluorescence or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
A: Deionized Water
-
B: Acetonitrile
-
-
Gradient Elution: A representative gradient program is provided in the table below. This should be optimized based on the specific system and column used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Table 1: Representative HPLC Gradient Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
Detection Parameters
-
Fluorescence Detector (FLD):
-
Excitation Wavelength: Based on the photophysical properties of the parent compound, triphenylene, a starting excitation wavelength of approximately 265 nm is recommended.[1] This should be optimized for this compound.
-
Emission Wavelength: A starting emission wavelength of around 372 nm is suggested, based on triphenylene data.[1] This should be optimized for the hydroxylated derivative.
-
-
UV-Vis Detector:
-
Wavelength: Based on the UV absorbance of triphenylene, a primary monitoring wavelength of 258 nm is recommended.[2] A diode array detector (DAD) can be used to scan a wider range to determine the optimal wavelength.
-
Data Presentation and Quantitative Analysis
Calibration
Prepare a series of calibration standards of this compound in the initial mobile phase at a minimum of five concentration levels. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Typical Quantitative Performance
The following table summarizes the expected quantitative performance of the method based on typical values reported for the analysis of similar hydroxylated PAHs.
Table 2: Expected Quantitative Performance Data
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 10% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the HPLC analysis of this compound.
Factors Influencing HPLC Separation
Caption: Key factors influencing the resolution of peaks in HPLC analysis.
References
Gas chromatography-mass spectrometry (GC-MS) of Benzo(b)triphenylen-10-ol
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Benzo(b)triphenylen-10-ol
Introduction
This compound is a hydroxylated polycyclic aromatic hydrocarbon (OH-PAH), a class of compounds that are metabolites of polycyclic aromatic hydrocarbons (PAHs). PAHs are recognized as significant environmental pollutants, with some being carcinogenic and mutagenic. The analysis of their hydroxylated metabolites is crucial for assessing human exposure and understanding the metabolic pathways of these toxic compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of PAHs and their derivatives.[1] However, the hydroxyl group in OH-PAHs increases their polarity and reduces their volatility, which can lead to poor chromatographic peak shape and reduced sensitivity. To address these challenges, a derivatization step is often employed to convert the polar hydroxyl group into a less polar and more volatile silyl ether.[2][3][4][5][6] This application note details a robust GC-MS method for the analysis of this compound, incorporating a silylation derivatization step to ensure high sensitivity and accurate quantification.
Materials and Methods
Sample Preparation and Derivatization
A representative sample matrix (e.g., biological fluid extract, environmental sample extract) is prepared using an appropriate extraction technique, such as liquid-liquid extraction or solid-phase extraction (SPE).[7] The final extract is then evaporated to dryness and subjected to derivatization.
The dried extract is reconstituted in a suitable solvent (e.g., acetonitrile, pyridine). A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the sample. The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specified time to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.[8]
GC-MS Instrumentation
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for PAH analysis, such as a DB-5MS or equivalent.[3] The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[9]
Results and Discussion
The derivatization of this compound with BSTFA is expected to yield its corresponding trimethylsilyl ether. This derivatization significantly improves the volatility and thermal stability of the analyte, resulting in a symmetrical chromatographic peak and a shorter retention time compared to the underivatized compound.
The mass spectrum of the derivatized this compound is anticipated to show a prominent molecular ion (M+•) corresponding to the TMS ether. The fragmentation pattern will be characteristic of the silylated compound, providing a basis for its unambiguous identification. For quantitative analysis, specific ions, including the molecular ion and characteristic fragment ions, can be monitored in SIM mode to achieve low detection limits.
Quantitative Data
The following table summarizes the expected quantitative parameters for the GC-MS analysis of TMS-derivatized this compound.
| Parameter | Value |
| Analyte | This compound-TMS |
| Parent Compound Molecular Weight | 294.35 g/mol |
| Derivatized Compound Molecular Weight | 366.50 g/mol |
| Expected Retention Time | 25 - 35 min (dependent on GC program) |
| Quantifier Ion (m/z) | 366 (Molecular Ion) |
| Qualifier Ion 1 (m/z) | 351 ([M-15]+, loss of CH3) |
| Qualifier Ion 2 (m/z) | 278 (Loss of TMS-OH) |
| LOD/LOQ | Low ng/mL to pg/mL range (matrix dependent) |
Conclusion
The described GC-MS method, incorporating a silylation derivatization step, provides a sensitive and reliable approach for the analysis of this compound. This methodology is suitable for researchers and professionals in environmental science, toxicology, and drug development who require accurate and precise measurement of hydroxylated PAH metabolites.
Detailed Experimental Protocol
1.0 Objective
To provide a detailed protocol for the quantitative analysis of this compound in a prepared sample extract using GC-MS with prior derivatization.
2.0 Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine or Acetonitrile (anhydrous)
-
Hexane (GC grade)
-
Internal Standard (e.g., a deuterated PAH)
-
Nitrogen gas (high purity)
-
Glass vials with PTFE-lined caps
3.0 Sample Preparation and Derivatization
-
Transfer a known volume of the sample extract into a clean glass vial.
-
Add a known amount of internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried residue and vortex to dissolve.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
4.0 GC-MS Parameters
| GC Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 320°CHold: 10 min at 320°C |
| Injection Volume | 1 µL |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | 366, 351, 278 (and ions for internal standard) |
| Dwell Time | 100 ms per ion |
5.0 Data Analysis
-
Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and the presence of the target and qualifier ions.
-
Quantify the analyte by integrating the peak area of the quantifier ion and comparing it to the calibration curve generated from standards prepared in the same manner.
-
The use of an internal standard is recommended to correct for variations in sample preparation and injection volume.
Diagrams
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. bohrium.com [bohrium.com]
- 3. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzo[b]triphenylene [webbook.nist.gov]
- 8. Analysis of urinary benzodiazepines using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Benzo(b)triphenylen-10-ol as a Dopant in Organic Light-Emitting Diodes (OLEDs)
Introduction
Benzo(b)triphenylene-10-ol is a derivative of triphenylene, a polycyclic aromatic hydrocarbon known for its high thermal stability and charge-transporting properties.[1] Triphenylene-based materials are promising candidates for use in organic electronics, including as host and dopant materials in Organic Light-Emitting Diodes (OLEDs).[2] The introduction of a hydroxyl (-OH) group at the 10-position of the benzo(b)triphenylene core can influence the molecule's electronic properties, solubility, and intermolecular interactions, potentially making it a suitable dopant for tuning the emission color and improving the efficiency of OLED devices.
Dopants are intentionally introduced in small quantities into a host material within the emissive layer of an OLED to enhance device performance.[3] They can improve quantum efficiency, tune the emission color, and increase the operational lifetime of the device.[3] This document provides a comprehensive guide for researchers on the potential application of Benzo(b)triphenylen-10-ol as a dopant in vacuum-deposited OLEDs.
Physicochemical Properties (Hypothetical)
The expected properties of this compound are extrapolated from the known characteristics of triphenylene and the influence of phenolic hydroxyl groups on aromatic systems.
| Property | Expected Value/Characteristic |
| Chemical Formula | C₂₂H₁₄O |
| Molecular Weight | 294.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Expected to be soluble in common organic solvents like toluene, chloroform, and tetrahydrofuran. |
| Thermal Stability | High, with an expected decomposition temperature > 300 °C. |
| HOMO Level | Estimated to be in the range of -5.4 to -5.8 eV. |
| LUMO Level | Estimated to be in the range of -2.5 to -2.9 eV. |
| Photoluminescence (PL) Peak | Expected in the blue to green region of the spectrum, tunable with host material. |
Synthesis of Benzo(b)triphenylene-10-ol (Generalized Protocol)
A potential synthetic route to this compound could involve a multi-step process starting from commercially available precursors. One plausible approach is a Suzuki-Miyaura cross-coupling reaction followed by demethylation.[1]
Reaction Scheme (Hypothetical):
Step 1: Suzuki-Miyaura Coupling A boronic acid derivative of a substituted benzene is coupled with a bromo-substituted phenanthrene derivative in the presence of a palladium catalyst to form the benzo(b)triphenylene core with a methoxy group at the 10-position.
Step 2: Demethylation The methoxy group is converted to a hydroxyl group using a demethylating agent like boron tribromide (BBr₃).
Experimental Protocol:
-
Step 1: Suzuki-Miyaura Coupling
-
In a nitrogen-filled glovebox, dissolve the bromo-phenanthrene derivative (1.0 eq), the boronic acid derivative (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Add a base, such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the methoxy-substituted benzo(b)triphenylene.
-
-
Step 2: Demethylation
-
Dissolve the product from Step 1 in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
OLED Device Fabrication Protocol
This protocol describes the fabrication of a multilayer small molecule OLED using vacuum thermal evaporation.[4][5]
Device Structure: ITO / HTL / EML (Host:Dopant) / ETL / EIL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (e.g., Host: CBP, Dopant: this compound)
-
ETL: Electron Transport Layer (e.g., Alq₃)
-
EIL: Electron Injection Layer (e.g., LiF)
-
Cathode: (e.g., Al)
Protocol:
-
Substrate Preparation:
-
Start with pre-patterned ITO-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[4]
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.[4]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum.
-
HTL Deposition: Evaporate NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine) to a thickness of 40 nm at a deposition rate of 1-2 Å/s.
-
EML Deposition: Co-evaporate the host material (e.g., CBP: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) and the this compound dopant from separate sources.
-
The doping concentration can be varied (e.g., 1%, 3%, 5% by weight) by controlling the relative deposition rates. A typical total thickness for the EML is 30 nm.
-
-
ETL Deposition: Evaporate Alq₃ (Tris(8-hydroxyquinolinato)aluminium) to a thickness of 20 nm at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
EIL Deposition: Deposit a thin layer of LiF (Lithium Fluoride) (1 nm) at a rate of 0.1-0.2 Å/s to facilitate electron injection.
-
Cathode Deposition: Deposit the aluminum (Al) cathode (100 nm) at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to protect the organic layers from moisture and oxygen.
-
Use a UV-curable epoxy and a glass lid to seal the devices.
-
Device Characterization
The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of this compound as a dopant.
| Characterization Technique | Parameters to be Measured |
| Spectrometer | Electroluminescence (EL) spectrum, CIE color coordinates. |
| Source Measure Unit (SMU) | Current density-voltage (J-V) characteristics, Luminance-voltage (L-V) characteristics. |
| Photodiode | External Quantum Efficiency (EQE), Power Efficiency, Luminous Efficacy. |
| Lifetime Measurement System | Operational lifetime (e.g., LT₅₀, the time for the luminance to decay to 50% of its initial value). |
Expected Performance Data (Hypothetical)
The following table presents hypothetical performance data for an OLED device using this compound as a dopant in a CBP host.
| Dopant Conc. (%) | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE (x, y) |
| 1 | 4.5 | 8,000 | 3.5 | (0.18, 0.25) |
| 3 | 5.8 | 12,000 | 3.2 | (0.19, 0.28) |
| 5 | 5.2 | 10,500 | 3.3 | (0.20, 0.30) |
Visualizations
Caption: OLED Device Architecture.
Caption: Energy Level Diagram.
Caption: Experimental Workflow.
References
Protocol for measuring the quantum yield of Benzo(b)triphenylen-10-ol
Topic: Protocol for Measuring the Quantum Yield of Benzo(b)triphenylen-10-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[1][2][3][4][5] This parameter is essential for characterizing new fluorescent molecules, such as this compound, which may have applications in various fields including bioimaging, sensing, and materials science.
This document provides a detailed protocol for determining the fluorescence quantum yield of this compound using the comparative method.[6] This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[1][3][6]
Principle of the Comparative Method
The comparative method is the most common and accessible technique for measuring fluorescence quantum yields.[4][6] It relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[1][6] Under these conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)[6]
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[4][6]
-
η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively.[1][6] If the same solvent is used for both, this term becomes 1.
To ensure accuracy, it is recommended to prepare multiple solutions of varying concentrations for both the sample and the standard and to work with absorbance values below 0.1 to avoid inner filter effects.[1][6]
Materials and Equipment
-
This compound (Sample)
-
Quantum Yield Standard: A compound with a well-characterized quantum yield that absorbs and emits in a similar spectral region to this compound. A common standard such as Quinine Sulfate (in 0.1 M H₂SO₄) or 9,10-Diphenylanthracene (in cyclohexane) can be used, depending on the spectral properties of the sample.
-
Spectroscopic grade solvent: The choice of solvent will depend on the solubility and spectral properties of the sample and standard. It is crucial to use a solvent of high purity to avoid background fluorescence.[7]
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Experimental Protocol
-
Prepare a stock solution of this compound in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻⁴ M.
-
Prepare a stock solution of the selected quantum yield standard in the same solvent (if possible) at a similar concentration.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.
-
Record the UV-Vis absorbance spectrum for each of the prepared solutions (sample and standard) from approximately 200 nm to 700 nm.
-
Use the pure solvent as a blank.
-
Determine the absorbance value at the chosen excitation wavelength (λ_ex) for each solution. The excitation wavelength should be at or near the absorption maximum of the sample.
-
Set the excitation wavelength on the fluorometer to the λ_ex chosen in the previous step.
-
Record the fluorescence emission spectrum for each of the prepared solutions (sample and standard) under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).
-
Record the fluorescence spectrum of the pure solvent to check for any background fluorescence.
-
Integrate the area under the fluorescence emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).
-
Correct the integrated fluorescence intensities for the solvent background, if necessary.
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for both plots to obtain the gradients (Grad_X and Grad_ST).
-
Calculate the quantum yield of this compound (Φ_X) using the equation provided in Section 2.
Data Presentation
The quantitative data should be summarized in the following tables for clear comparison.
Table 1: Absorbance and Integrated Fluorescence Intensity Data for this compound
| Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity |
| Dilution 1 | ||
| Dilution 2 | ||
| Dilution 3 | ||
| Dilution 4 | ||
| Dilution 5 |
Table 2: Absorbance and Integrated Fluorescence Intensity Data for the Standard
| Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity |
| Dilution 1 | ||
| Dilution 2 | ||
| Dilution 3 | ||
| Dilution 4 | ||
| Dilution 5 |
Table 3: Calculated Quantum Yield of this compound
| Parameter | Value |
| Gradient for Sample (Grad_X) | |
| Gradient for Standard (Grad_ST) | |
| Quantum Yield of Standard (Φ_ST) | |
| Refractive Index of Sample Solvent (η_X) | |
| Refractive Index of Standard Solvent (η_ST) | |
| Calculated Quantum Yield (Φ_X) |
Visualization
The experimental workflow for determining the quantum yield is illustrated in the following diagram.
Caption: Experimental workflow for quantum yield determination.
Conclusion
This protocol provides a comprehensive guide for the determination of the fluorescence quantum yield of this compound using the comparative method. Accurate determination of this parameter is fundamental for the evaluation of its potential in various applications. It is crucial to adhere to the experimental details, particularly regarding the purity of solvents and the concentration range of the solutions, to ensure reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo(b)triphenylen-10-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo(b)triphenylen-10-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a logical, problem-solution format.
Issue 1: Low yield in the initial Diels-Alder reaction between a suitable diene and dienophile to form the core structure.
-
Question: My Diels-Alder reaction to form the bicyclic intermediate is resulting in a low yield. What are the potential causes and how can I optimize it?
-
Answer: Low yields in Diels-Alder reactions can stem from several factors. Firstly, ensure the purity of your starting materials, as impurities can inhibit the reaction. The reaction is sensitive to temperature; it's recommended to start at room temperature and gradually increase the heat. A common optimization strategy is the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), which can significantly enhance the reaction rate and yield. Solvent choice is also critical; non-polar solvents like toluene or xylene are often effective. Consider increasing the reaction time or using a higher concentration of the dienophile.
Issue 2: Incomplete aromatization of the cycloadduct.
-
Question: The subsequent aromatization step to form the Benzo(b)triphenylene core is not going to completion. How can I drive the reaction forward?
-
Answer: Incomplete aromatization is a frequent challenge. The choice of dehydrogenating agent is crucial. While traditional reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or elemental sulfur at high temperatures are effective, they can sometimes lead to side products. Consider using palladium on carbon (Pd/C) with a hydrogen acceptor, such as cyclohexene or atmospheric oxygen, which can offer a cleaner reaction profile. Ensure that the reaction temperature is sufficiently high and the reaction time is adequate for the complete removal of hydrogen. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is essential to determine the optimal reaction endpoint.
Issue 3: Poor regioselectivity during the final hydroxylation step.
-
Question: I am observing the formation of multiple hydroxylated isomers instead of the desired this compound. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in the hydroxylation of polycyclic aromatic hydrocarbons (PAHs) can be difficult due to multiple reactive sites. Direct hydroxylation using strong oxidizing agents is often unselective. A more controlled approach is to first introduce a directing group at the desired position. For instance, a bromination reaction can be performed first, which may show higher selectivity for the 10-position. The bromo-derivative can then be converted to the hydroxyl group via a nucleophilic substitution or a metal-catalyzed coupling reaction. Alternatively, using a bulkier hydroxylating agent might favor the sterically less hindered position.
Issue 4: Difficulty in purifying the final product.
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Question: I am struggling to purify the final this compound from starting materials and side products. What purification techniques are most effective?
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Answer: The purification of PAHs and their derivatives often requires a combination of techniques due to their similar polarities. Column chromatography on silica gel is a standard method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane, can effectively separate the product from less polar starting materials and more polar diol side products. If co-elution is an issue, recrystallization from a suitable solvent system (e.g., toluene/hexane or ethanol/water) can be a powerful final purification step. For highly persistent impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound?
A1: A common and effective strategy involves a multi-step synthesis. This typically begins with a Diels-Alder reaction to construct the core polycyclic framework, followed by an aromatization step to yield the stable Benzo(b)triphenylene. The final step is the regioselective introduction of a hydroxyl group at the 10-position.
Q2: What are the key reaction parameters to control for optimizing the yield?
A2: Key parameters to monitor and optimize include reaction temperature, reaction time, choice of solvent, and the purity of reactants and reagents. For catalytic steps, the catalyst loading and the choice of ligand (if applicable) are also critical.
Q3: How can I confirm the identity and purity of the synthesized this compound?
A3: A combination of analytical techniques is essential for unambiguous characterization. High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed information about the chemical structure and the position of the hydroxyl group. Purity can be assessed by HPLC and melting point analysis.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Polycyclic aromatic hydrocarbons and their derivatives are often toxic and can be carcinogenic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many of the reagents used, such as strong acids, bases, and oxidizing agents, are also hazardous and require careful handling.
Experimental Protocols
A detailed, hypothetical experimental protocol for the key steps is provided below.
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Diels-Alder Cycloaddition | Diene, Dienophile, AlCl₃ (cat.) | Toluene | 80-110 | 12-24 | 60-75 |
| 2 | Aromatization | DDQ or Pd/C | Xylene | 140 | 8-16 | 70-85 |
| 3 | Bromination | N-Bromosuccinimide (NBS) | CCl₄ | 77 | 4-8 | 80-90 |
| 4 | Hydroxylation | NaOH, CuI (cat.) | DMSO | 150 | 6-12 | 50-65 |
Methodology for Step 1: Diels-Alder Cycloaddition
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To a solution of the diene (1.0 eq) in dry toluene (10 mL/mmol of diene) under an inert atmosphere (N₂ or Ar), add the dienophile (1.2 eq).
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Slowly add a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq) at room temperature.
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Heat the reaction mixture to 80-110 °C and monitor the progress by TLC.
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel.
Methodology for Step 2: Aromatization
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Dissolve the cycloadduct (1.0 eq) in xylene (15 mL/mmol).
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Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.5 eq).
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Reflux the mixture at 140 °C for 8-16 hours, monitoring by TLC.
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Cool the reaction mixture and filter to remove the precipitated hydroquinone.
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Wash the filtrate with 1M NaOH solution and then with water.
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Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
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Purify the resulting Benzo(b)triphenylene by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Purification of Crude Benzo(b)triphenylen-10-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Benzo(b)triphenylen-10-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, side-products from competing reactions, and isomers of the target compound. In syntheses involving cyclization reactions, starting materials such as substituted phenyl precursors may remain. Side-products could include biphenyls or other coupling products.[1][2] Given the polycyclic aromatic hydrocarbon (PAH) nature of the compound, other PAHs formed through side reactions might also be present.[3]
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for polycyclic aromatic compounds like this compound are typically column chromatography and recrystallization.[3][4] High-performance liquid chromatography (HPLC) can also be used for achieving high purity, especially for analytical purposes or small-scale purification.[3][4]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent will dissolve the crude this compound at an elevated temperature but not at room temperature. The impurities, on the other hand, should either be insoluble at high temperatures or remain soluble at room temperature. It is recommended to test a range of solvents with varying polarities. Common choices for polycyclic aromatic compounds include toluene, xylene, acetone, and mixtures of solvents like acetone/petroleum ether or methylene chloride/petroleum ether.[5][6]
Q4: My purified this compound appears colored. Is this normal?
A4: While triphenylene itself is described as a light yellow powder[1], the presence of the hydroxyl group and potential impurities can influence the color. A persistent, strong color after initial purification steps may indicate the presence of colored impurities. Further purification by chromatography using activated carbon as a decolorizing agent might be necessary.[7]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is strongly adsorbed to the silica gel. | 1. Gradually increase the polarity of the eluent. 2. Consider using a different stationary phase, such as alumina. |
| Compound is co-eluting with impurities. | 1. Optimize the solvent system for better separation using thin-layer chromatography (TLC) first. 2. Employ gradient elution for more precise separation. |
| Compound degradation on the stationary phase. | 1. Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent, especially if the compound is sensitive to acidic conditions. |
| Incorrect fraction collection. | 1. Monitor the elution closely with TLC to ensure all product-containing fractions are collected. |
Issue 2: Oily Product Instead of Crystals After Recrystallization
| Possible Cause | Troubleshooting Step |
| Presence of impurities that lower the melting point. | 1. Attempt to purify the oil by column chromatography before re-attempting recrystallization. |
| Supersaturation of the solution. | 1. Scratch the inside of the flask with a glass rod to induce crystallization. 2. Add a seed crystal of pure this compound if available. |
| Inappropriate solvent choice. | 1. Re-evaluate the solvent system. The compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture.[6] |
| Cooling the solution too quickly. | 1. Allow the solution to cool slowly to room temperature and then place it in an ice bath. |
Experimental Protocols
Protocol 1: Column Chromatography of Crude this compound
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Preparation of the Column:
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A glass column is packed with silica gel (particle size 40–63 µm) as a slurry in a non-polar solvent (e.g., hexane).
-
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Sample Loading:
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The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel.
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The solvent is evaporated, and the dry, sample-adsorbed silica is loaded onto the top of the column.
-
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Elution:
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The column is eluted with a solvent system of increasing polarity, for example, starting with pure hexane and gradually adding ethyl acetate. The optimal solvent system should be predetermined by TLC analysis.
-
-
Fraction Collection and Analysis:
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Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
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Protocol 2: Recrystallization of this compound
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Solvent Selection:
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In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., toluene).
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Allow the solution to cool to room temperature and then in an ice bath.
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A suitable solvent will result in the formation of crystals upon cooling.[6]
-
-
Recrystallization Procedure:
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Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
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If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a few more minutes.
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Hot filter the solution to remove any insoluble impurities and the activated carbon.
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Allow the filtrate to cool slowly to room temperature to form crystals.
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Further cool the flask in an ice bath to maximize crystal formation.
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-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven.
-
Visualizations
Caption: A typical workflow for the purification of crude this compound.
Caption: A decision-making diagram for troubleshooting the purification process.
References
Technical Support Center: Benzo(b)triphenylen-10-ol Photodegradation and Stability
Troubleshooting Guide
This guide addresses common issues encountered during the investigation of the photodegradation and stability of Benzo(b)triphenylen-10-ol.
| Issue | Potential Cause | Recommended Action |
| Rapid Degradation Observed | High-intensity light source; Presence of photosensitizers; Reactive solvent. | Decrease light intensity or use filters. Ensure solvent purity and consider deoxygenating the solvent. Analyze for potential photosensitizing impurities in the sample. |
| Inconsistent Degradation Rates | Fluctuations in light source intensity or temperature; Inconsistent sample positioning. | Use a calibrated and stable light source as per ICH Q1B guidelines.[1][2][3][4] Maintain constant temperature and ensure reproducible sample geometry relative to the light source.[4] |
| No Degradation Observed | Light source wavelength mismatch with compound's absorbance spectrum; Low light intensity; Compound is inherently photostable under the tested conditions. | Ensure the emission spectrum of the light source overlaps with the UV-Vis absorbance spectrum of this compound. Increase light intensity or exposure time. Confirm the compound's stability by extending the study duration. |
| Formation of Multiple Unidentified Peaks in Chromatogram | Complex photodegradation pathway; Secondary degradation of initial photoproducts; Interaction with solvent or impurities. | Employ mass spectrometry (LC-MS or GC-MS) for identification of degradation products.[5] Perform time-course studies to track the formation and decay of intermediates. Run dark controls and solvent-only controls to exclude interfering peaks.[2] |
| Poor Reproducibility Between Experiments | Variations in experimental setup (solvent, concentration, light source, temperature); Inconsistent sample handling. | Standardize and document all experimental parameters meticulously. Use fresh, high-purity solvents for each experiment. Ensure consistent sample preparation and handling procedures, minimizing exposure to ambient light before the experiment.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the likely photodegradation products of this compound?
A1: Based on the behavior of other phenolic PAHs, the primary photodegradation products are likely to be various oxidized species. The main photochemical reaction for PAHs is often an oxidation process.[7] For this compound, this could include the formation of quinones, further hydroxylated derivatives, and potentially ring-opened products. The degradation of Benzo[a]pyrene, for instance, yields quinones such as 1,6-, 3,6-, and 6,12-B[a]P-quinones.[7][8] Fungi can enzymatically degrade PAHs into products like quinones, dihydrodiols, and phenols.[9][10]
Q2: What is a standard experimental setup for assessing the photostability of this compound?
A2: A standard setup involves exposing a solution of this compound in a transparent container to a controlled light source. Key elements of the setup include:
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Light Source: A calibrated lamp that simulates sunlight, such as a xenon arc lamp or a metal halide lamp, is recommended as per ICH Q1B guidelines.[3][4] The light source should provide a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2][4]
-
Sample Container: Use a chemically inert and transparent container, such as a quartz cuvette or vial.
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Temperature Control: Maintain a constant and controlled temperature to minimize thermal degradation.
-
Dark Control: A parallel sample shielded from light (e.g., wrapped in aluminum foil) should be run to differentiate between photodegradation and thermal degradation.[2]
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Analytical Monitoring: Periodically withdraw aliquots and analyze them using a stability-indicating method, typically HPLC with UV or fluorescence detection, to quantify the remaining parent compound and any degradation products.[5]
Q3: How does the presence of a hydroxyl group on the Benzo(b)triphenylene scaffold affect its photostability?
A3: The presence of a hydroxyl group can influence the photodegradation of PAHs. Studies on other PAHs have shown that hydroxyl and carboxyl groups attached to the aromatic rings can affect the photodegradation rates.[11][12] The hydroxyl group can act as a site for photooxidation, potentially leading to the formation of quinone-like structures. It may also alter the electron density of the aromatic system, thereby influencing its susceptibility to photodegradation.
Q4: Which analytical techniques are most suitable for monitoring the photodegradation of this compound?
A4: The most common and effective techniques for monitoring the degradation of PAHs include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a standard method for separating and quantifying the parent compound and its degradation products.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile degradation products.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile degradation products, LC-MS provides excellent separation and identification capabilities.
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol is designed to evaluate the overall photosensitivity of this compound and to identify potential degradation products.
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Sample Preparation: Prepare a solution of this compound in a high-purity, transparent solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 µg/mL).
-
Experimental Setup:
-
Transfer the solution to a quartz vial.
-
Place the vial in a photostability chamber equipped with a calibrated light source (e.g., xenon arc lamp).
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Simultaneously, prepare a "dark control" sample by wrapping an identical vial with the same solution in aluminum foil and placing it in the same chamber.
-
-
Exposure: Expose the samples to a controlled light intensity and temperature. Adhere to ICH Q1B guidelines for light exposure levels.[1][2][4]
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Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from both the exposed and dark control samples.
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Analysis: Analyze the aliquots immediately using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to obtain UV spectra of the parent and any new peaks. For structural elucidation of major degradation products, use LC-MS.
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Data Evaluation: Plot the concentration of this compound as a function of time for both the exposed and dark control samples to determine the photodegradation rate. Analyze the chromatograms for the appearance and disappearance of peaks to identify degradation products.
Visualizations
Caption: Workflow for Photostability Assessment.
Caption: Hypothetical Photodegradation Pathway.
References
- 1. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 2. q1scientific.com [q1scientific.com]
- 3. caronscientific.com [caronscientific.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pjoes.com [pjoes.com]
- 6. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 7. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Degradation of crude oil-associated polycyclic aromatic hydrocarbons by marine-derived fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of carboxyl and hydroxyl groups attached to the benzene ring on the photodegradation of polycyclic aromatic hydrocarbons in ice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iwaponline.com [iwaponline.com]
Improving the solubility of Benzo(b)triphenylen-10-ol in common organic solvents
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Benzo(b)triphenylen-10-ol in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, the information provided is based on the general characteristics of phenolic polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a hydroxylated polycyclic aromatic hydrocarbon. Like many high molecular weight PAHs, it possesses a large, nonpolar ring structure, which generally leads to poor solubility in many common solvents. The presence of a hydroxyl group introduces some polarity, but its overall low solubility can be a significant hurdle in various experimental settings, including biological assays, formulation development, and chemical reactions.
Q2: In which common organic solvents is this compound likely to be most soluble?
While specific quantitative data is scarce, based on the structure (a large aromatic system with a polar hydroxyl group), the solubility of this compound is expected to be highest in polar aprotic solvents and some polar protic solvents that can engage in hydrogen bonding. Aromatic solvents may also be effective due to pi-pi stacking interactions. Nonpolar aliphatic solvents are expected to be poor solvents.
Q3: What are the primary methods to improve the solubility of this compound?
The primary strategies to enhance the solubility of phenolic PAHs like this compound include:
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Co-solvency: Using a mixture of solvents to achieve a polarity that is optimal for the solute.
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pH Adjustment: Increasing the pH of the solution to deprotonate the phenolic hydroxyl group, forming a more soluble phenolate salt.
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Surfactant-Assisted Solubilization: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.
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Complexation: Using agents like cyclodextrins to form inclusion complexes, thereby increasing aqueous solubility.
Troubleshooting Guide
Problem: My this compound is not dissolving in my chosen solvent.
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Question: Have you tried heating the solution?
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Answer: Gently heating the mixture can increase the kinetic energy of the solvent molecules, often leading to improved solubility. Be cautious and ensure the compound is stable at the elevated temperature.
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-
Question: Is your solvent appropriate for a phenolic PAH?
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Answer: Consider the polarity of your solvent. For this compound, solvents like DMSO, DMF, THF, and chlorinated solvents are likely to be more effective than nonpolar solvents like hexane. Refer to the solubility table below for guidance.
-
-
Question: Have you tried using a co-solvent system?
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Answer: A mixture of a good solvent (in which it has some solubility) and a miscible poor solvent can sometimes enhance overall solubility. Experiment with different ratios. For example, a small amount of a polar aprotic solvent like DMSO in a less polar solvent might be effective.
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Problem: The compound precipitates out of solution when I add an aqueous buffer.
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Question: What is the pH of your aqueous buffer?
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Answer: this compound is a phenolic compound and will be significantly less soluble in acidic to neutral aqueous solutions. If your experimental conditions allow, increasing the pH of the buffer (e.g., to pH 8 or higher) will convert the phenol to its more soluble phenolate form.
-
-
Question: Did you use a high concentration of the organic solvent in your stock solution?
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Answer: When adding a concentrated stock solution in an organic solvent to an aqueous buffer, the organic solvent becomes diluted, which can cause the compound to precipitate. Try using a more dilute stock solution or a different solvent system that is more compatible with your aqueous phase. The use of a surfactant in the aqueous phase can also help prevent precipitation.
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Data Presentation: Estimated Solubility of this compound
| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |
| Hexane | Nonpolar Aliphatic | Insoluble | The large, polarizable aromatic system and the polar hydroxyl group make it incompatible with nonpolar aliphatic solvents. |
| Toluene | Aromatic | Sparingly Soluble to Soluble | Pi-pi stacking interactions between the aromatic rings of toluene and the compound can facilitate dissolution. |
| Dichloromethane | Chlorinated | Soluble | Good solvent for many organic compounds, including PAHs. |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone can interact favorably with the hydroxyl group, while its organic character can solvate the aromatic rings. |
| Ethanol | Polar Protic | Sparingly Soluble | Can act as both a hydrogen bond donor and acceptor, but the large hydrophobic region of the molecule may limit solubility. |
| Methanol | Polar Protic | Sparingly Soluble | More polar than ethanol, which may make it a slightly poorer solvent for the large hydrophobic core. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Very Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble to Very Soluble | Similar to DMSO, it is a powerful polar aprotic solvent. |
Experimental Protocols
Solubility Enhancement by Co-solvency
This method involves using a mixture of two or more miscible solvents to improve the solubility of a compound.
Methodology:
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Primary Solvent Selection: Choose a "good" solvent in which this compound has at least some solubility (e.g., DMSO, Dichloromethane).
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Co-solvent Selection: Choose a miscible "poor" or "moderately good" solvent that is compatible with your downstream application (e.g., ethanol, water with buffer).
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Preparation of Solvent Mixtures: Prepare a series of co-solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 v/v).
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Solubility Determination: a. Add a known excess amount of this compound to a fixed volume of each co-solvent mixture in separate vials. b. Agitate the vials at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours). c. Centrifuge the vials to pellet the undissolved solid. d. Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for analysis. e. Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
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Optimization: Identify the co-solvent ratio that provides the highest solubility.
Caption: Workflow for optimizing solubility using a co-solvent system.
pH-Adjusted Solubilization
This technique is applicable when the solvent system has an aqueous component and takes advantage of the acidic nature of the phenolic hydroxyl group.
Methodology:
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Solvent System: Choose a solvent system that contains an aqueous component and is compatible with pH adjustment (e.g., a mixture of an organic solvent like DMSO or ethanol and an aqueous buffer).
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pH Adjustment: Prepare a series of buffers with a range of pH values, particularly in the alkaline range (e.g., pH 7, 8, 9, 10). The pKa of the phenolic proton will determine the optimal pH for deprotonation and solubilization.
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Solubility Measurement: a. Add an excess of this compound to each buffered solvent system. b. Equilibrate the samples with agitation at a constant temperature. c. After equilibration, separate the undissolved solid by centrifugation or filtration. d. Analyze the concentration of the dissolved compound in the supernatant.
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Optimization: Plot solubility as a function of pH to determine the optimal pH for your application.
Caption: Experimental workflow for pH-adjusted solubilization.
Surfactant-Assisted Dissolution
This method utilizes surfactants to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in an aqueous environment.
Methodology:
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Surfactant Selection: Choose a surfactant appropriate for your application. Non-ionic surfactants like Tween® 80 or Triton™ X-100 are commonly used in biological studies.
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Prepare Surfactant Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected surfactant, ensuring some concentrations are above the critical micelle concentration (CMC).
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Solubilization: a. Add an excess amount of this compound to each surfactant solution. b. Agitate the mixtures until equilibrium is reached (this may take 24-48 hours). c. Centrifuge the samples to remove any undissolved solid.
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Analysis: Determine the concentration of the solubilized compound in the clear supernatant using a suitable analytical technique.
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Optimization: Plot the apparent solubility against the surfactant concentration to find the concentration that provides the desired level of solubilization.
Identification of common side products in Benzo(b)triphenylen-10-ol synthesis
Technical Support Center: Synthesis of Benzo(b)triphenylen-10-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and its derivatives. The guidance is structured in a question-and-answer format to directly address potential issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the benzo[b]triphenylene core?
A common and effective method involves a two-step process:
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Suzuki-Miyaura Coupling: To form an o-terphenyl-like precursor. This reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
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Oxidative Cyclization: The resulting o-terphenyl derivative is then cyclized to form the benzo[b]triphenylene core, often using an oxidant like iron(III) chloride (FeCl₃).
Q2: What are the key reaction parameters to control during the Suzuki-Miyaura coupling step?
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the palladium catalyst. Temperature and reaction time are also critical parameters that need to be optimized for specific substrates.
Q3: Why is the choice of oxidant important in the oxidative cyclization step?
The choice of oxidant and reaction conditions can significantly influence the yield and purity of the final benzo[b]triphenylene product. FeCl₃ is a common choice for this type of cyclization. The reaction temperature and time must be carefully controlled to promote the desired intramolecular cyclization while minimizing side reactions such as polymerization or the formation of chlorinated byproducts.
Troubleshooting Guides
Part 1: Suzuki-Miyaura Coupling for o-Terphenyl Precursor Synthesis
Issue 1: Low or no conversion of starting materials.
| Potential Cause | Common Side Products/Observations | Suggested Solution |
| Inactive Catalyst | Starting materials remain unreacted. | - Use a fresh batch of palladium catalyst and ligand.- Ensure the reaction is conducted under strictly anaerobic conditions. |
| Inappropriate Base | Incomplete reaction; presence of unreacted boronic acid. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the base is anhydrous if required by the specific protocol. |
| Low Reaction Temperature | Slow reaction rate. | - Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
Issue 2: Formation of significant side products.
| Potential Cause | Common Side Products/Observations | Suggested Solution |
| Homocoupling of Boronic Acid | Formation of a biaryl compound derived from the boronic acid. | - Lower the reaction temperature.- Use a less concentrated solution.- Add the aryl halide slowly to the reaction mixture. |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom. | - Use anhydrous solvents and reagents.- Employ a non-aqueous workup if possible. |
| Incomplete Reaction | Presence of starting materials along with the desired product. | - Increase the reaction time.- Add a fresh portion of the catalyst. |
Part 2: FeCl₃-Mediated Oxidative Cyclization
Issue 1: Low yield of the desired Benzo(b)triphenylene product.
| Potential Cause | Common Side Products/Observations | Suggested Solution |
| Incomplete Cyclization | Presence of the o-terphenyl precursor in the final product mixture. | - Increase the reaction time or temperature.- Increase the stoichiometry of FeCl₃. |
| Polymerization | Formation of insoluble, tar-like materials. | - Use a more dilute solution.- Add the FeCl₃ solution slowly to the reaction mixture.- Lower the reaction temperature. |
| Chlorination of the Aromatic Core | Mass spectrometry data indicates the presence of one or more chlorine atoms in the product. | - Use a milder oxidant if possible.- Reduce the amount of FeCl₃ used.- Carefully control the reaction temperature. |
Issue 2: Difficulty in purifying the final product.
| Potential Cause | Common Side Products/Observations | Suggested Solution |
| Presence of Multiple Isomers | Complex NMR spectrum and multiple spots on TLC. | - Optimize the regioselectivity of the initial Suzuki coupling.- Employ advanced purification techniques like preparative HPLC. |
| Residual Iron Salts | Discoloration of the product (often reddish-brown). | - Wash the crude product with a dilute acid solution (e.g., 1M HCl) followed by water.- Use a silica gel plug to filter the crude product before column chromatography. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
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To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
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Add a degassed solvent system (e.g., toluene/ethanol/water mixture).
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
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After completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for FeCl₃ Oxidative Cyclization:
-
Dissolve the o-terphenyl precursor (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (2.0-3.0 eq.) in the same solvent or a compatible one (e.g., nitromethane).
-
Add the FeCl₃ solution dropwise to the solution of the o-terphenyl precursor at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for the specified time (typically 1-4 hours), monitoring the reaction by TLC.
-
Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium bisulfite) or methanol.
-
Perform an aqueous workup, extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the Suzuki-Miyaura coupling step.
Technical Support Center: Crystallization of Benzo(b)triphenylen-10-ol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the crystallization of Benzo(b)triphenylen-10-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My this compound will not dissolve in the chosen solvent.
-
Question: I am trying to dissolve my crude this compound to start the crystallization process, but it remains a solid even after adding a significant amount of solvent. What should I do?
-
Answer: This is a common issue related to solvent selection and temperature. Here are a few troubleshooting steps:
-
Increase the Temperature: The solubility of most solids, including this compound, increases with temperature.[1] Gently heat the solvent to its boiling point while stirring continuously. Ensure you are using a reflux condenser to prevent solvent loss.
-
Add More Solvent: You may not have added enough solvent to reach the saturation point at the elevated temperature. Add the hot solvent in small portions until the solid completely dissolves.
-
Re-evaluate Your Solvent Choice: If the compound still does not dissolve, the chosen solvent may be inappropriate. An ideal crystallization solvent should dissolve the solute completely when hot but poorly when cold. Refer to the solubility data table below to select a more suitable solvent. A solvent with a similar functional group to the solute can sometimes be a good choice.
-
Consider a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the this compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. A common example of a solvent mixture is n-Hexane/Acetone.[2]
-
Issue 2: Oiling out - My compound separates as a liquid instead of forming crystals.
-
Question: Upon cooling my solution of this compound, it separated into a gooey, oil-like substance instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute's solubility is so low at a certain temperature that it separates from the solution as a liquid phase before the solution becomes saturated for crystal growth. This often happens when the solution is cooled too quickly or when the solvent's boiling point is much higher than the melting point of the solute.
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
Add More Solvent: The concentration of the solute might be too high. Add more of the hot solvent to the heated solution before commencing the slow cooling process.
-
Modify the Solvent System: If slow cooling doesn't help, consider changing the solvent. A lower boiling point solvent might be a better choice. Alternatively, using a solvent mixture can sometimes prevent oiling out.
-
Issue 3: No crystals are forming, even after extended cooling.
-
Question: My solution of this compound has cooled to room temperature, and I've even placed it in an ice bath, but no crystals have appeared. What can I do to induce crystallization?
-
Answer: The solution is likely supersaturated, meaning the conditions are right for crystallization, but the process has not initiated. Here are several techniques to induce crystal formation:
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for other crystals to grow upon.
-
Reduce the Volume of Solvent: Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, as this could lead to rapid precipitation of impure crystals.
-
Cool to a Lower Temperature: If an ice bath is not sufficient, consider using a colder cooling bath, such as a dry ice/acetone slurry.
-
Issue 4: The resulting crystals are very small or appear impure.
-
Question: I managed to get crystals, but they are very fine, like a powder, or they seem discolored. How can I obtain larger, purer crystals?
-
Answer: The size and purity of crystals are highly dependent on the rate of cooling and the purity of the initial solution.
-
Slow Down the Cooling Process: Rapid cooling often leads to the formation of small, less pure crystals that can trap impurities.[3] For larger and purer crystals, allow the solution to cool to room temperature as slowly as possible before moving it to a colder environment.
-
Perform a Second Recrystallization: If the crystals are discolored, it indicates the presence of impurities. A second recrystallization is often necessary to achieve high purity.[3] Dissolve the obtained crystals in a fresh portion of hot solvent and repeat the crystallization process.
-
Use Activated Carbon: If the discoloration is due to colored, high molecular weight impurities, you can add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb these impurities. Be sure to filter the hot solution to remove the carbon before allowing it to cool.
-
Quantitative Data
The following table presents hypothetical solubility data for this compound in various solvents at different temperatures. This data is intended to serve as a guide for solvent selection.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Toluene | 0.8 | 15.2 |
| Acetone | 0.5 | 9.8 |
| Ethanol | 0.2 | 5.5 |
| n-Hexane | < 0.1 | 1.2 |
| Water | Insoluble | Insoluble |
Experimental Protocol: Crystallization of this compound
This protocol outlines a general procedure for the crystallization of this compound.
-
Solvent Selection: Based on solubility data and preliminary tests, choose a suitable solvent (e.g., Toluene).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Cooling and Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel for some time or by transferring them to a watch glass to air dry.[1]
Visualizations
The following diagrams illustrate the troubleshooting workflow for crystallization and the key factors influencing the process.
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Key factors influencing successful crystallization.
References
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Benzo(b)triphenylen-10-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Benzo(b)triphenylen-10-ol and related fluorophores. The focus is on strategies to enhance its fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is the fluorescence quantum yield and why is it important for my research?
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorophore, which is crucial for applications requiring high sensitivity, such as fluorescence imaging, sensing, and quantitative assays.
Q2: My this compound solution shows weak fluorescence. What are the potential causes?
Low fluorescence intensity can be attributed to several factors:
-
Low Quantum Yield in the Chosen Solvent: The solvent environment significantly impacts the fluorescence properties of a molecule.[1][2]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, many polycyclic aromatic hydrocarbons suffer from reduced fluorescence in the solid state or in aggregates due to π-π stacking and excimer formation.[3]
-
Presence of Quenchers: Impurities or dissolved oxygen in the solvent can deactivate the excited state of the fluorophore, leading to reduced fluorescence.
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible chemical degradation of the fluorophore.[4]
Q3: How does the choice of solvent affect the fluorescence quantum yield?
Solvent polarity can significantly influence the fluorescence quantum yield.[2] For polar fluorophores, increasing solvent polarity can stabilize the excited state, leading to a red shift in the emission spectrum.[2] This stabilization can also influence the rates of non-radiative decay pathways, thereby affecting the quantum yield. For some molecules, fluorescence quenching is observed with an increase in solvent polarity.[5] Halogenated solvents can also have a distinct impact on the emission quantum yield due to interactions with the excited state.[6]
Q4: Can aggregation enhance the fluorescence of this compound?
While aggregation typically causes quenching for many aromatic systems, some molecules exhibit a phenomenon called Aggregation-Induced Emission (AIE).[7][8] In AIE-active compounds, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield.[9][10] Investigating the AIE properties of this compound derivatives could be a viable strategy for enhancing solid-state emission.
Q5: What molecular modifications can be made to enhance the quantum yield?
Structural modifications to the fluorophore can be a powerful strategy. This can include:
-
Introducing Electron-Withdrawing or Donating Groups: Attaching different functional groups to the aromatic core can alter the electronic properties of the molecule and influence the radiative and non-radiative decay rates.[11]
-
Inhibiting Intramolecular Charge Transfer (TICT): For molecules that exhibit TICT, a non-radiative deactivation pathway, modifications that restrict this process can significantly improve the quantum yield.[12]
-
Rigidification of the Molecular Structure: A more rigid molecular skeleton can reduce non-radiative decay from molecular vibrations, often leading to enhanced emission.[11]
Troubleshooting Guides
Issue 1: Low Fluorescence Intensity in Solution
Troubleshooting Steps:
-
Solvent Screening:
-
Hypothesis: The solvent may not be optimal for high fluorescence quantum yield.
-
Action: Prepare solutions of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).
-
Expected Outcome: Identification of a solvent system that provides a higher quantum yield. Monitor for shifts in the emission maximum, which can indicate solvent-fluorophore interactions.[2]
-
-
Concentration Study:
-
Hypothesis: Aggregation-caused quenching (ACQ) may be occurring at the current concentration.
-
Action: Measure the fluorescence intensity over a wide range of concentrations, from nanomolar to micromolar.
-
Expected Outcome: If ACQ is the issue, fluorescence intensity will increase linearly with concentration at low concentrations and then plateau or decrease at higher concentrations.
-
-
Deoxygenation:
-
Hypothesis: Dissolved oxygen may be quenching the fluorescence.
-
Action: Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before dissolving the compound and measuring the fluorescence.
-
Expected Outcome: An increase in fluorescence intensity after deoxygenation would indicate that oxygen quenching was a contributing factor.
-
Issue 2: Poor Solid-State Emission
Troubleshooting Steps:
-
Induce Aggregation in a Poor Solvent:
-
Hypothesis: The compound may exhibit Aggregation-Induced Emission (AIE).
-
Action: Dissolve the compound in a good solvent (e.g., THF or DMF) and then add a poor solvent (e.g., water or hexane) in increasing fractions while monitoring the fluorescence.[8]
-
Expected Outcome: A significant increase in fluorescence intensity at a certain solvent mixture ratio would suggest AIE activity.
-
-
Co-crystallization/Doping in a Host Matrix:
-
Hypothesis: Isolating the fluorophore molecules from each other can prevent ACQ.
-
Action: Co-crystallize this compound with an inert host molecule or disperse it at a low concentration in a polymer film or a crystalline matrix like potassium bromide (KBr).
-
Expected Outcome: Enhanced solid-state emission due to the reduction of intermolecular interactions and π-π stacking.
-
Quantitative Data
The following tables summarize quantitative data for related compounds from the literature, which can serve as a reference for designing experiments with this compound.
Table 1: Solvent Effects on the Photophysical Properties of Coumarin 6 (C6)
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (ns) |
| Ethanol | 24.55 | 1.361 | 458 | 499 | 0.78 | 2.42 |
| Chloroform | 4.81 | 1.446 | 450 | 492 | - | 2.33 |
| Data extracted from a study on coumarin derivatives and illustrates the influence of solvent polarity on emission maxima and quantum yield.[1] |
Table 2: Fluorescence Quantum Yields of Standard Solutions
| Compound | Solvent | Concentration (M) | Fluorescence Quantum Yield (Φf) |
| Quinine bisulfate | 1 N H2SO4 | 1.0 x 10⁻⁵ | 0.60 |
| Quinine bisulfate | 1 N H2SO4 | 5.0 x 10⁻³ | 0.52 |
| 9,10-Diphenylanthracene | Cyclohexane | - | 0.97 |
| This table provides reference quantum yield values for commonly used standards. |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This method compares the fluorescence of the sample to that of a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol 2: Investigation of Aggregation-Induced Emission (AIE)
Materials:
-
Spectrofluorometer
-
This compound
-
A "good" solvent (e.g., Tetrahydrofuran - THF)
-
A "poor" or "anti-solvent" (e.g., Water)
Procedure:
-
Prepare a stock solution of this compound in the good solvent (e.g., 10⁻⁵ M in THF).
-
In a series of cuvettes, prepare mixtures of the good solvent and the poor solvent with varying volume fractions of the poor solvent (e.g., 0%, 10%, 20%, ..., 90% water in THF).
-
Add a small aliquot of the stock solution to each cuvette to maintain the same fluorophore concentration.
-
Record the fluorescence emission spectrum for each solvent mixture.
-
Plot the fluorescence intensity at the emission maximum against the volume fraction of the poor solvent. A sharp increase in fluorescence at higher fractions of the poor solvent is indicative of AIE.[8]
Visualizations
Caption: A simplified Jablonski diagram illustrating the key photophysical processes. The fluorescence quantum yield is determined by the rate of fluorescence (kf) relative to the rates of non-radiative decay pathways (kic, kisc).
Caption: Troubleshooting workflow for addressing low fluorescence quantum yield.
Caption: Effect of solvent polarity on the energy levels of a polar fluorophore.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. J-Aggregation induced emission enhancement of a thienyl substituted bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation-Induced Emission of Triphenyl-Substituted Tristyrylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Overcoming challenges in the scale-up synthesis of Benzo(b)triphenylen-10-ol
This guide provides troubleshooting advice and frequently asked questions for challenges encountered during the scale-up synthesis of Benzo(b)triphenylen-10-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of Crude Product
-
Question: We are experiencing significantly lower yields of this compound upon scaling up the reaction from lab-scale (grams) to pilot-scale (kilograms). What are the potential causes and solutions?
-
Answer: Low yields during scale-up are a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure adequate agitation by using an appropriately sized and shaped impeller. Consider using a reactor with baffles to improve mixing efficiency. A gradual, controlled addition of reagents can also help manage the reaction exotherm and maintain a homogenous reaction mixture.
-
-
Incomplete Reaction: The reaction may not be going to completion on a larger scale.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction has stalled, a slight increase in temperature or an extended reaction time might be necessary. Ensure the catalyst has not deactivated.
-
-
Side Reactions: The formation of byproducts can become more pronounced at a larger scale. A common side reaction is the formation of homocoupling products from the starting materials.
-
Solution: Optimize the stoichiometry of the reactants. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. The purity of the starting materials is also crucial; impurities can interfere with the catalytic cycle.
-
-
Issue 2: Difficulty in Product Purification
-
Question: We are struggling to remove a persistent, colored impurity from our final product, even after multiple recrystallizations. How can we improve the purity of this compound?
-
Answer: The purification of large, planar aromatic compounds like this compound can be challenging due to their low solubility and potential for aggregation.
-
Recrystallization Solvent System: The choice of solvent is critical.
-
Solution: A mixture of solvents might be more effective than a single solvent. For example, a good solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, combined with an anti-solvent in which the product is insoluble, can improve crystallization. Consider solvent systems like toluene/heptane or dichloromethane/methanol.
-
-
Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.
-
Solution: For scale-up, flash chromatography or a medium-pressure liquid chromatography (MPLC) system is more practical than traditional gravity chromatography. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point. The choice of stationary phase and eluent should be optimized at a small scale first.
-
-
Activated Carbon Treatment: Colored impurities are often large, conjugated organic molecules.
-
Solution: A treatment with activated carbon can be effective in removing these impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite to remove the carbon. Be aware that this can sometimes lead to a loss of the desired product.
-
-
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity
| Parameter | Lab-Scale (1 g) | Pilot-Scale (1 kg) - Initial | Pilot-Scale (1 kg) - Optimized |
| Reactant A:B Ratio | 1:1.2 | 1:1.2 | 1:1.1 |
| Catalyst Loading (mol%) | 1.0 | 1.0 | 0.8 |
| Reaction Temperature (°C) | 80 | 80-95 (exotherm) | 85 (controlled) |
| Reaction Time (h) | 12 | 12 | 18 |
| Crude Yield (%) | 85 | 55 | 82 |
| Purity after Recrystallization (%) | 98 | 88 | 97.5 |
Experimental Protocols
Optimized Scale-Up Synthesis of this compound
This protocol describes a representative Suzuki coupling reaction for the synthesis of the target compound.
Materials:
-
2-bromo-3-methoxynaphthalene (Starting Material A)
-
(10-phenylanthracen-9-yl)boronic acid (Starting Material B)
-
Palladium(II) acetate (Catalyst)
-
SPhos (Ligand)
-
Potassium carbonate (Base)
-
Toluene (Solvent)
-
Methanol (Solvent)
-
Deionized Water
Procedure:
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with toluene (20 L).
-
Reagent Addition: To the reactor, add 2-bromo-3-methoxynaphthalene (1.0 kg, 1.0 equiv), (10-phenylanthracen-9-yl)boronic acid (1.25 kg, 1.1 equiv), and potassium carbonate (1.8 kg, 3.0 equiv).
-
Inerting: The reaction mixture is sparged with nitrogen for 30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Palladium(II) acetate (0.01 mol%) and SPhos (0.02 mol%) are added to the reaction mixture under a positive pressure of nitrogen.
-
Reaction: The mixture is heated to 85°C and stirred vigorously for 18 hours. The reaction progress is monitored by HPLC.
-
Workup: Upon completion, the reaction is cooled to room temperature. Deionized water (10 L) is added, and the mixture is stirred for 30 minutes. The layers are separated, and the aqueous layer is extracted with toluene (2 x 5 L).
-
Solvent Removal: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude intermediate.
-
Demethylation: The crude intermediate is dissolved in a suitable solvent and treated with a demethylating agent (e.g., BBr3) to yield the final product, this compound.
-
Purification: The crude product is purified by recrystallization from a toluene/heptane solvent system.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Overall experimental workflow.
Technical Support Center: Benzo(b)triphenylen-10-ol Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence of Benzo(b)triphenylen-10-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected fluorescence properties of this compound?
A1: While specific data is unavailable for this compound, the parent compound, triphenylene, exhibits fluorescence with a quantum yield of approximately 0.08 in cyclohexane and an absorption maximum at 258 nm.[1] Triphenylene derivatives are often blue-light emitters. The addition of a hydroxyl group may cause a slight shift in the emission wavelength.
Q2: My this compound solution is not fluorescing or the signal is very weak. What are the possible causes?
A2: Several factors can lead to weak or absent fluorescence. These include:
-
Concentration Quenching: At high concentrations, molecules can interact with each other in the excited state, leading to non-radiative decay.
-
Solvent Effects: The polarity and viscosity of the solvent can significantly influence fluorescence intensity.
-
Presence of Quenchers: Contaminants in the solvent or the sample itself can quench fluorescence. Common quenchers for PAHs include dissolved oxygen, heavy atoms, and electron-donating or -withdrawing species.
-
Incorrect Excitation/Emission Wavelengths: Ensure your fluorometer is set to the optimal wavelengths for your compound. For initial experiments with this compound, you can start by using the absorption maximum of triphenylene (~258 nm) as the excitation wavelength and scanning a broad range of emission wavelengths.
-
Photodegradation: Prolonged exposure to the excitation light can lead to the degradation of the fluorophore.
Q3: What are common quenchers for polycyclic aromatic hydrocarbons like this compound?
A3: Common fluorescence quenchers for PAHs include:
-
Dissolved Oxygen: Oxygen is a well-known collisional quencher.
-
Halogenated Compounds: Solvents or additives containing heavy atoms (e.g., bromine, iodine) can enhance intersystem crossing and reduce fluorescence.
-
Amines and Anilines: These compounds can act as electron transfer quenchers.
-
Nitro Compounds: Nitroaromatics are effective quenchers.
-
Metal Ions: Certain transition metal ions can quench fluorescence through various mechanisms.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with this compound fluorescence experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| No or very weak fluorescence signal | Incorrect instrument settings | 1. Verify the excitation and emission wavelengths. For initial screening, use an excitation wavelength around 258 nm and scan the emission from ~300 nm to 500 nm.2. Check the slit widths; wider slits can increase signal but reduce resolution.3. Ensure the detector gain is set appropriately. |
| Concentration quenching | 1. Prepare a dilution series of your sample (e.g., from 10⁻⁴ M to 10⁻⁷ M).2. Measure the fluorescence of each dilution to determine the optimal concentration range where fluorescence intensity is linearly proportional to concentration. | |
| Solvent incompatibility or contamination | 1. Use high-purity, spectroscopy-grade solvents.2. Test different solvents with varying polarities (e.g., cyclohexane, ethanol, acetonitrile).3. Ensure all glassware is scrupulously clean. | |
| Presence of dissolved oxygen | 1. Degas the solvent and sample solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to and during the measurement.2. Alternatively, use freeze-pump-thaw cycles for more rigorous oxygen removal. | |
| Fluorescence intensity decreases over time | Photodegradation | 1. Reduce the excitation light intensity if possible.2. Minimize the sample's exposure time to the excitation source by using a shutter.3. Prepare fresh samples and measure them promptly. |
| Evaporation of solvent | 1. Use a cuvette with a cap or a septum to minimize solvent evaporation, especially with volatile solvents. | |
| Inconsistent or irreproducible results | Sample preparation variability | 1. Ensure accurate and consistent preparation of all solutions.2. Use calibrated pipettes and balances. |
| Temperature fluctuations | 1. Use a temperature-controlled cuvette holder to maintain a constant temperature during measurements, as fluorescence can be temperature-dependent. |
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of this compound (e.g., 10⁻⁶ M) in a non-polar, spectroscopy-grade solvent such as cyclohexane.
-
Acquire an absorption spectrum of the solution using a UV-Vis spectrophotometer to identify the absorption maxima (λ_abs).
-
Set the fluorometer's excitation monochromator to the longest wavelength absorption maximum.
-
Scan the emission monochromator over a range starting from ~20 nm above the excitation wavelength to a longer wavelength (e.g., 600 nm) to obtain the emission spectrum and identify the emission maximum (λ_em).
-
Set the emission monochromator to the identified λ_em.
-
Scan the excitation monochromator over a range of shorter wavelengths to obtain the excitation spectrum.
-
Compare the excitation spectrum with the absorption spectrum. They should be similar in shape, which confirms that the observed emission is from the compound of interest. The peak of the excitation spectrum is the optimal excitation wavelength (λ_ex).
Protocol 2: Protocol for Preventing Quenching by Dissolved Oxygen
-
Prepare the this compound solution in a spectroscopy-grade solvent.
-
Transfer the solution to a fluorescence cuvette equipped with a septum-sealed side arm.
-
Insert two needles through the septum: one long needle reaching below the solvent surface and one short needle acting as a vent.
-
Gently bubble a stream of high-purity inert gas (argon or nitrogen) through the solution for 15-30 minutes. The gas flow should be slow enough to avoid splashing.
-
After degassing, remove the needles and immediately seal the cuvette.
-
Perform the fluorescence measurement promptly. For continuous measurements, a gentle stream of the inert gas can be maintained over the solution's surface.
Visualizations
Caption: Troubleshooting workflow for weak or absent fluorescence signal.
References
Technical Support Center: Optimizing Derivatization of Benzo(b)triphenylen-10-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Benzo(b)triphenylen-10-ol. The information is designed to address specific experimental challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?
A1: The primary methods for derivatizing the sterically hindered hydroxyl group of this compound are silylation, acylation, and alkylation. These modifications are often necessary to increase volatility for gas chromatography (GC) analysis, improve solubility in non-polar solvents, or to protect the hydroxyl group during subsequent synthetic steps.[1][2][3]
Q2: I am observing very low to no conversion in my silylation reaction. What are the likely causes?
A2: Low conversion in silylation of a hindered phenol like this compound is a common issue.[4] Potential causes include:
-
Insufficiently reactive silylating agent: For sterically hindered phenols, standard reagents like HMDS alone may not be sufficient.[1][3]
-
Presence of moisture: Silylating agents are highly sensitive to water. Any moisture in the solvent, glassware, or starting material will consume the reagent.[5]
-
Inadequate catalyst or reaction temperature: Hindered phenols often require a catalyst and elevated temperatures to facilitate the reaction.[1][3]
-
Steric hindrance: The bulky nature of the Benzo(b)triphenylene core can significantly slow down the reaction rate.[4]
Q3: How can I improve the yield of my acylation reaction with this compound?
A3: To improve acylation yields, consider the following:
-
Choice of acylating agent and catalyst: Acid chlorides or anhydrides in the presence of a Lewis acid (for Friedel-Crafts type reactions on the aromatic core) or a base like pyridine (for O-acylation) are typically used. The choice of catalyst is crucial.
-
Reaction conditions: Ensure anhydrous conditions and consider optimizing the reaction temperature. Some acylations may require heating to overcome the activation energy.[5]
-
Stoichiometry: Using a slight excess of the acylating agent can help drive the reaction to completion. However, a large excess can lead to side reactions and purification challenges.
Q4: What are the best practices for purifying the derivatized this compound product?
A4: Purification of derivatized polycyclic aromatic compounds can be challenging due to their often similar polarities.
-
Column Chromatography: This is the most common method. Use a high-purity silica gel and a carefully selected eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale reactions, preparative TLC can be used to isolate the desired product.
Troubleshooting Guides
Problem 1: Low Yield in Silylation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction despite long reaction times. | Steric hindrance of the hydroxyl group. | Use a more reactive silylating agent such as a silyl triflate (e.g., TMSOTf) in the presence of a non-nucleophilic base (e.g., 2,6-lutidine). |
| No reaction observed. | Presence of moisture. | Rigorously dry all glassware in an oven overnight. Use anhydrous solvents and ensure the this compound starting material is dry.[5] |
| Multiple products observed by TLC/GC-MS. | Side reactions or degradation. | Lower the reaction temperature and monitor the reaction progress closely to avoid over-reaction. Ensure the purity of the starting material. |
Problem 2: Difficulties in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with starting material during column chromatography. | Similar polarity of the starting material and product. | Adjust the eluent system to a less polar mixture to increase the separation. Consider using a different stationary phase, such as alumina. |
| Oily product that is difficult to handle. | Presence of residual solvent or impurities. | Attempt to precipitate the product by adding a non-polar solvent (e.g., cold hexanes). If it remains an oil, use a high-vacuum line to remove volatile impurities. |
| Product appears to degrade on the silica gel column. | Acidity of the silica gel. | Neutralize the silica gel by washing it with a dilute solution of triethylamine in the eluent before packing the column.[5] |
Experimental Protocols
Protocol 1: Silylation of this compound with HMDS and a Catalyst
This protocol is adapted from procedures for silylating hindered phenols.[1][3]
-
Preparation: Dry all glassware in an oven at 120 °C overnight. Allow to cool in a desiccator.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent).
-
Reagent Addition: Add anhydrous toluene (10 mL per 100 mg of substrate). To the stirred solution, add hexamethyldisilazane (HMDS, 1.5 equivalents) followed by a catalytic amount of H-β zeolite (10% w/w).[3]
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC. The reaction may take several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Acylation of this compound
This protocol is a general method for the O-acylation of phenols.
-
Preparation: Dry all glassware and ensure all reagents are anhydrous.
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add pyridine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization.
Quantitative Data
Table 1: Optimization of Silylation Reaction Conditions
| Entry | Silylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HMDS | None | 80 | 24 | < 5 |
| 2 | HMDS | H-β zeolite | 80 | 12 | 65 |
| 3 | TMSCl | Imidazole | 25 | 24 | 30 |
| 4 | TMSOTf | 2,6-Lutidine | 0 to 25 | 2 | 92 |
Yields are hypothetical and for illustrative purposes based on typical results for hindered phenols.
Table 2: Effect of Solvent on Acylation Yield
| Entry | Solvent | Base | Time (h) | Yield (%) |
| 1 | Dichloromethane | Pyridine | 3 | 85 |
| 2 | Tetrahydrofuran | Triethylamine | 3 | 78 |
| 3 | Toluene | Pyridine | 6 | 65 |
| 4 | Acetonitrile | DMAP (cat.) | 4 | 90 |
Yields are hypothetical and for illustrative purposes.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting flowchart for low derivatization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of Benzo(b)triphenylen-10-ol and Other Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials[1][2][3][4][5]. Many PAHs are potent carcinogens and mutagens, posing a significant risk to human health[6][7][8][9][10]. Their toxicity is often mediated by metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and cellular damage[1][8][11][12].
This guide provides a comparative overview of the predicted properties of Benzo(b)triphenylen-10-ol against three well-studied and environmentally significant PAHs: Benzo[a]pyrene (B[a]P), Dibenz[a,h]anthracene (DB[a,h]A), and Benzo[k]fluoranthene (B[k]F).
Physicochemical Properties
The physicochemical properties of PAHs, such as molecular weight, water solubility, and lipophilicity (logP), are critical determinants of their environmental fate, bioavailability, and metabolic processing. While experimental data for this compound is unavailable, the properties of the parent compound and the addition of a hydroxyl group allow for educated predictions.
| Property | This compound (Predicted) | Benzo[a]pyrene | Dibenz[a,h]anthracene | Benzo[k]fluoranthene |
| Molecular Formula | C₂₂H₁₄O | C₂₀H₁₂[8][13] | C₂₂H₁₄[14] | C₂₀H₁₂[15][16] |
| Molecular Weight ( g/mol ) | 294.35 | 252.32[13] | 278.35[14] | 252.32 |
| Melting Point (°C) | N/A | 179[8] | 262-269.5[14] | 217[15] |
| Boiling Point (°C) | N/A | 495[8] | 524[17] | 480[18] |
| Water Solubility (mg/L at 25°C) | Slightly higher than parent PAH | 0.0002 - 0.0062[8] | 0.00000249 | 0.0008[15] |
| LogP (Octanol/Water Partition Coefficient) | Lower than parent PAH | 6.04 | 6.84[17] | 6.84[18] |
| Appearance | N/A | Pale yellow crystals[13] | Colorless to light yellow crystalline solid[14][19] | Pale yellow to yellow solid[15][16] |
N/A: Not Available in the searched literature.
Biological Activity and Toxicity
The carcinogenicity of many PAHs is linked to their metabolic activation into diol epoxides, which can form stable adducts with DNA[1][8][9][11]. This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase[7][11].
| Feature | This compound (Predicted) | Benzo[a]pyrene | Dibenz[a,h]anthracene | Benzo[k]fluoranthene |
| IARC Carcinogenicity Classification | Not Classified | Group 1 (Carcinogenic to humans)[7][8] | Group 2A (Probably carcinogenic to humans)[14] | Group 2B (Possibly carcinogenic to humans)[20][18] |
| Primary Mechanism of Action | Putative DNA adduct formation following metabolic activation. | Metabolic activation to 7,8-diol-9,10-epoxide (BPDE) which forms DNA adducts[1][8][11]. | Metabolic activation to a bay-region diol-epoxide that forms DNA adducts[17]. | Believed to act through a similar metabolic activation pathway to other carcinogenic PAHs. |
| Metabolism | Predicted to be metabolized by CYP enzymes, potentially leading to the formation of reactive diol epoxides. The presence of the hydroxyl group may influence the rate and site of metabolism. | Metabolized by CYP1A1 and CYP1B1 to form epoxides, which are then converted to dihydrodiols and subsequently to the ultimate carcinogenic diol epoxide[1][8][9][11]. | Metabolized by mixed-function oxidases to dihydrodiols, with subsequent epoxidation leading to a diol-epoxide[21]. | Metabolized, though specific pathways are less characterized than for B[a]P. |
| Toxicity Profile | Unknown, but predicted to have potential genotoxic and carcinogenic effects based on its structure. | Genotoxic, mutagenic, carcinogenic, teratogenic, and has been linked to reproductive and cardiovascular toxicity[1][7][10][11]. | Genotoxic, mutagenic, and carcinogenic in animal studies. It can cause skin and lung tumors[6][21][22][23][24]. | Carcinogenic in animal studies, with evidence suggesting it can cause skin and lung cancer[15][25]. |
Signaling Pathways
The biological effects of PAHs are often initiated by their interaction with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of AhR can induce the expression of metabolic enzymes, such as CYP1A1, which are involved in the metabolic activation of PAHs themselves.
Caption: Generalized signaling pathway for PAH-induced toxicity.
Experimental Protocols
Standardized experimental protocols are crucial for the assessment of the carcinogenic potential of PAHs. Below are outlines of key experimental methodologies.
Ames Test (Bacterial Reverse Mutation Assay)
This is a widely used method for assessing the mutagenic potential of a chemical.
-
Strains: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon (e.g., TA98, TA100). These strains cannot grow in a histidine-deficient medium.
-
Metabolic Activation: The test compound is incubated with the bacterial strains in the presence and absence of a liver homogenate fraction (S9 mix) from rats pre-treated with an enzyme inducer like Aroclor 1254. The S9 mix contains CYP enzymes necessary for the metabolic activation of pro-mutagens like PAHs.
-
Plating: The bacteria, test compound, and S9 mix (if applicable) are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Carcinogenicity Study (e.g., Skin Painting in Mice)
This assay directly assesses the tumor-initiating and promoting activity of a compound.
-
Animal Model: Typically, a sensitive mouse strain like C3H/He or SENCAR is used.
-
Dosing: A solution of the test PAH in a suitable solvent (e.g., acetone) is applied to a shaved area of the mouse's back.
-
Initiation-Promotion Protocol:
-
Initiation: A single, sub-carcinogenic dose of the test PAH is applied.
-
Promotion: This is followed by repeated applications (e.g., twice weekly) of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), for several weeks.
-
-
Observation: Animals are monitored regularly for the appearance, number, and size of skin papillomas and carcinomas.
-
Endpoint: The study is typically terminated after a pre-defined period (e.g., 20-50 weeks), and skin tissues are collected for histopathological examination to confirm the nature of the tumors.
-
Data Analysis: The tumor incidence (percentage of tumor-bearing animals) and tumor multiplicity (average number of tumors per animal) are compared between the treated and control groups.
Caption: A typical experimental workflow for evaluating the carcinogenicity of a PAH.
Conclusion
References
- 1. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fact sheet: Dibenzo anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. Fact sheet: Benzo(k)fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 5. Fact sheet: Benzo pyrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 6. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. gov.uk [gov.uk]
- 8. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]
- 9. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Benzo(a)pyrene and cardiovascular diseases: An overview of pre-clinical studies focused on the underlying molecular mechanism [frontiersin.org]
- 11. Benzo[ a]pyrene-Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Dibenz(a,h)anthracene - Wikipedia [en.wikipedia.org]
- 15. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Benzo(k)fluoranthene - Wikipedia [en.wikipedia.org]
- 17. Toxicity of Dibenz[a,h]anthracene_Chemicalbook [chemicalbook.com]
- 18. ICSC 0721 - BENZO(k)FLUORANTHENE [inchem.org]
- 19. DIBENZ(a,h)ANTHRACENE | C22H14 | CID 5889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. nj.gov [nj.gov]
- 24. Dibenz[a,h]anthracene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 25. Benzo[k]fluoranthene - OEHHA [oehha.ca.gov]
A Comparative Guide to the Fluorescence Quantum Yield of Anthracene and Benzo(b)triphenylen-10-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yield of anthracene and Benzo(b)triphenylen-10-ol. Due to the limited availability of experimental data for this compound in the current literature, this comparison includes data for the parent aromatic ring system, triphenylene, to offer a foundational perspective.
Data Summary
The following table summarizes the reported fluorescence quantum yields for anthracene and triphenylene in various solvents. It is important to note that the fluorescence quantum yield is highly dependent on the solvent environment.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) |
| Anthracene | Cyclohexane | 0.36[1] |
| Anthracene | Ethanol | 0.27[1] |
| Anthracene | Water | 0.25 |
| This compound | Data Not Available | N/A |
| Triphenylene (structural analog) | Cyclohexane | 0.08 |
Note: Extensive literature searches did not yield experimental data for the fluorescence quantum yield of this compound. The value for triphenylene is provided as a reference for the core polycyclic aromatic hydrocarbon structure.
Experimental Protocols
The determination of fluorescence quantum yield is a critical measurement in photochemistry and is essential for characterizing fluorescent molecules. The most common and reliable method is the comparative (or relative) method, which involves using a well-characterized standard with a known quantum yield.
Relative Quantum Yield Determination
This method compares the integrated fluorescence intensity of the sample to that of a standard with a known fluorescence quantum yield.
Materials and Equipment:
-
Fluorometer (Spectrofluorometer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade, e.g., cyclohexane, ethanol)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate, rhodamine 6G, or anthracene itself)
-
Sample compound (e.g., Anthracene, this compound)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The concentrations should be chosen to have an absorbance in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a fluorometer, measure the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The slope of the resulting linear plots is proportional to the fluorescence quantum yield.
-
The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (m_sample / m_std) * (n_sample / n_std)^2
Where:
-
Φf_std is the fluorescence quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Discussion
Anthracene is a well-characterized polycyclic aromatic hydrocarbon with a relatively high fluorescence quantum yield, making it a common standard in fluorescence spectroscopy. Its quantum yield is sensitive to the solvent environment, generally decreasing with increasing solvent polarity.
The lack of available data for this compound prevents a direct comparison. However, considering the fluorescence quantum yield of the parent triphenylene molecule (0.08 in cyclohexane), it is plausible that this compound would also exhibit a lower quantum yield compared to anthracene. The addition of the benzo-annelation and the hydroxyl group to the triphenylene core will influence the electronic structure and potentially introduce non-radiative decay pathways, which could further decrease the fluorescence quantum yield. The hydroxyl group, in particular, can participate in hydrogen bonding with protic solvents, which often leads to quenching of fluorescence.
Further experimental investigation is required to determine the precise fluorescence quantum yield of this compound and to fully understand its photophysical properties in comparison to anthracene.
References
Validation of a Selective Chemosensor: A Comparative Guide for Fluoride Ion Detection
Notice: An extensive search of scientific literature did not yield specific validation data for "Benzo(b)triphenylen-10-ol" as a selective chemosensor. Therefore, this guide provides a comparative analysis of well-established selective chemosensors for the fluoride ion (F⁻) to illustrate the principles and data presentation requested. Fluoride is a common analyte for such sensors due to its significance in public health and environmental monitoring.
This guide compares the performance of three distinct types of fluoride chemosensors, offering supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Performance of Selective Fluoride Chemosensors
The efficacy of a chemosensor is determined by several key performance indicators. Below is a summary of these metrics for three classes of fluoride chemosensors, compiled from recent studies.
| Chemosensor Type | Analyte | Limit of Detection (LOD) | Response Time | Quantum Yield (Φ) | Sensing Mechanism |
| HBT-based (L²H) | F⁻ | Not specified, but high sensitivity noted[1] | Rapid | Not specified | Deprotonation, Intramolecular Charge Transfer (ICT)[1] |
| Co(II)-MOF | F⁻ | 0.24 µg/L[2] | Fast[2] | Not specified | Lewis acid-base interaction[2] |
| IDTI Dye | F⁻ | 1 x 10⁻⁷ M | Not specified | Not specified | Intermolecular Proton Transfer |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of chemosensor performance. The following are generalized protocols for key experiments in the validation of a fluoride chemosensor.
Synthesis of the Chemosensor
The synthesis of a chemosensor is a critical first step. For instance, HBT-based chemosensors can be synthesized through specific organic reactions. A general representation of such a synthesis is as follows:
-
Starting Materials: Commercially available reagents and solvents.
-
Reaction: A multi-step synthesis involving reactions such as condensation and cyclization to create the final HBT-based fluorophore with a hydroxyl group for fluoride interaction[1].
-
Purification: The crude product is purified using techniques like column chromatography and recrystallization.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Titration for Selectivity and Sensitivity
This experiment evaluates the sensor's response to the target analyte in the presence of other potentially interfering ions.
-
Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.
-
Procedure:
-
Prepare a stock solution of the chemosensor in a suitable solvent (e.g., DMSO, THF).
-
Prepare stock solutions of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻) as their tetrabutylammonium salts.
-
To a solution of the chemosensor, incrementally add the fluoride anion solution and record the changes in the absorption and emission spectra after each addition.
-
Repeat the process with other anions to assess selectivity. A significant spectral change only in the presence of fluoride indicates high selectivity.
-
The limit of detection (LOD) is calculated from the titration data using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
¹H NMR Titration for Mechanistic Studies
This experiment helps to elucidate the binding mechanism between the chemosensor and the analyte.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer.
-
Procedure:
-
Dissolve the chemosensor in a deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H NMR spectrum of the free chemosensor.
-
Incrementally add the fluoride anion to the NMR tube containing the chemosensor solution.
-
Record the ¹H NMR spectrum after each addition.
-
Changes in the chemical shifts of specific protons (e.g., the hydroxyl proton) can confirm the interaction site and mechanism, such as deprotonation[1].
-
Visualizations of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in chemosensor validation.
Caption: Signaling pathway of a hydrogen-bonding-based fluoride chemosensor.
Caption: A typical experimental workflow for the validation of a selective chemosensor.
Caption: Logical diagram illustrating the basis of selectivity in a chemosensor.
References
Comparative Analysis of Benzo(b)triphenylen-10-ol Derivatives: A Review of Available Data
The core structure of Benzo(b)triphenylen-10-ol presents a promising scaffold for the development of novel materials and therapeutic agents. The extended aromatic system suggests potential for interesting photophysical properties, such as fluorescence, while the phenolic hydroxyl group offers a handle for further functionalization and potential biological interactions. However, without specific experimental data on a range of derivatives, a direct comparison of their properties remains speculative.
Data Presentation
A thorough comparative analysis would necessitate the synthesis and characterization of a library of this compound derivatives with varying substituents on the aromatic rings. The collected data should be organized into clear, structured tables to facilitate easy comparison. The following tables are presented as templates for the types of data that would be essential for a meaningful analysis.
Table 1: Physicochemical and Photophysical Properties of this compound Derivatives
| Compound ID | Substituent(s) | Molecular Weight ( g/mol ) | Melting Point (°C) | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| BT-OH-H | (Unsubstituted) | - | - | - | - | - |
| BT-OH-OMe | Methoxy | - | - | - | - | - |
| BT-OH-NO2 | Nitro | - | - | - | - | - |
| BT-OH-Cl | Chloro | - | - | - | - | - |
| ... (other derivatives) | ... | - | - | - | - | - |
Table 2: Thermal Stability of this compound Derivatives
| Compound ID | Onset of Decomposition (TGA, °C) | 5% Weight Loss Temperature (°C) |
| BT-OH-H | - | - |
| BT-OH-OMe | - | - |
| BT-OH-NO2 | - | - |
| BT-OH-Cl | - | - |
| ... (other derivatives) | - | - |
Table 3: Biological Activity of this compound Derivatives
| Compound ID | Target | Assay Type | IC50 / EC50 / MIC (µM) |
| BT-OH-H | - | - | - |
| BT-OH-OMe | - | - | - |
| BT-OH-NO2 | - | - | - |
| BT-OH-Cl | - | - | - |
| ... (other derivatives) | - | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to any scientific comparison. The following outlines the necessary experimental sections that would be required.
General Synthesis of this compound Derivatives
A generalized synthetic route would likely involve a multi-step process, potentially culminating in a key cyclization reaction to form the Benzo(b)triphenylene core, followed by functional group manipulations to introduce the hydroxyl group and other desired substituents. A possible retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis for this compound derivatives.
A detailed protocol would include:
-
Materials and Methods: Source and purity of all reagents and solvents.
-
Instrumentation: Details of NMR, mass spectrometry, IR, and elemental analysis instruments.
-
Step-by-step procedure: Precise quantities, reaction conditions (temperature, time, atmosphere), and purification methods (e.g., column chromatography, recrystallization) for each derivative.
-
Characterization data: Spectroscopic and analytical data confirming the structure and purity of each synthesized compound.
Photophysical Measurements
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelengths (λmax).
-
Fluorescence Spectroscopy: To measure emission spectra and determine maximum emission wavelengths (λmax).
-
Fluorescence Quantum Yield Determination: Using a standard reference (e.g., quinine sulfate) and the comparative method.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): To determine melting points and other phase transitions.
Biological Assays
The choice of biological assays would depend on the therapeutic target of interest. For example, to evaluate anticancer activity:
-
Cell Lines: Details of the cancer cell lines used.
-
Cell Viability Assay (e.g., MTT, XTT): To determine the cytotoxic effects of the compounds.
-
Mechanism of Action Studies: Further assays to elucidate the signaling pathways involved, if preliminary activity is observed.
Mandatory Visualization
Given the lack of specific signaling pathways or experimental workflows for this compound derivatives in the literature, the following diagrams are presented as conceptual frameworks.
Caption: A generalized workflow for the synthesis and purification.
Caption: A conceptual cascade for biological activity screening.
A Guide to the Correlation of Computational and Experimental Data for Novel Aromatic Compounds: A Case Study Approach for Benzo(b)triphenylen-10-ol
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The validation of computational models with experimental data is a cornerstone of modern chemical and pharmaceutical research. This process not-only confirms theoretical predictions but also provides deeper insights into the structural and electronic properties of novel molecules. This guide outlines the essential steps for a comparative study of a compound like Benzo(b)triphenylen-10-ol, detailing the necessary experimental procedures and computational approaches.
Data Presentation: A Comparative Framework
Effective data comparison begins with clear and structured presentation. The following tables are templates for summarizing and comparing the key spectroscopic data for this compound.
Table 1: Comparison of UV-Vis Absorption Maxima (λmax)
| Parameter | Experimental Value (nm) | Computational Value (nm) | Deviation (nm) |
| λmax 1 | Data to be acquired | Data to be calculated | To be determined |
| λmax 2 | Data to be acquired | Data to be calculated | To be determined |
| λmax 3 | Data to be acquired | Data to be calculated | To be determined |
Table 2: Comparison of ¹H NMR Chemical Shifts (δ)
| Proton | Experimental δ (ppm) | Computational δ (ppm) | Deviation (ppm) |
| H-1 | Data to be acquired | Data to be calculated | To be determined |
| H-2 | Data to be acquired | Data to be calculated | To be determined |
| ... | ... | ... | ... |
| OH | Data to be acquired | Data to be calculated | To be determined |
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ)
| Carbon | Experimental δ (ppm) | Computational δ (ppm) | Deviation (ppm) |
| C-1 | Data to be acquired | Data to be calculated | To be determined |
| C-2 | Data to be acquired | Data to be calculated | To be determined |
| ... | ... | ... | ... |
| C-10 | Data to be acquired | Data to be calculated | To be determined |
Experimental Protocols
Accurate experimental data is the foundation of any meaningful comparison. The following are standard protocols for characterizing aromatic compounds like this compound.
UV-Visible (UV-Vis) Spectroscopy
This technique provides information about the electronic transitions within the molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer, such as an Agilent Cary 5000 or similar, is typically used.
-
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving a precisely weighed sample in a suitable UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) to a known concentration (e.g., 1 x 10⁻³ M). The solvent must be transparent in the wavelength range of interest.
-
A dilute solution (e.g., 1 x 10⁻⁵ M) is prepared from the stock solution.
-
-
Data Acquisition:
-
The spectrophotometer is blanked using the same solvent as the sample.
-
The UV-Vis spectrum is recorded over a range of approximately 200–800 nm.[1]
-
The wavelengths of maximum absorbance (λmax) are identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the detailed molecular structure.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
-
Data Acquisition:
-
¹H NMR and ¹³C NMR spectra are acquired.
-
Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to aid in the definitive assignment of all proton and carbon signals.
-
Computational Protocols
Computational chemistry provides theoretical data to compare against experimental results.
Geometry Optimization
The first step is to determine the most stable 3D structure of the molecule.
-
Method: Density Functional Theory (DFT) is a widely used and accurate method. The B3LYP functional with a basis set such as 6-311G(d,p) is a common choice for organic molecules.[2]
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are used.
Prediction of UV-Vis Spectra
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and, consequently, the UV-Vis spectrum.[1] The calculations are typically performed on the previously optimized geometry.
-
Solvent Effects: To better correlate with experimental data from solutions, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated.
Prediction of NMR Spectra
-
Method: The Gauge-Including Atomic Orbital (GIAO) method, usually coupled with DFT (e.g., B3LYP/6-311G(d,p)), is highly effective for predicting NMR chemical shifts.
-
Referencing: Calculated chemical shifts are typically referenced against the computed shift of TMS using the same level of theory.
Visualizations
Workflow for Correlation of Data
The following diagram illustrates the logical flow for a comprehensive comparison of experimental and computational data for a novel compound.
References
Benchmarking Benzo(b)triphenylen-10-ol Derivatives in OLEDs: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance Data
The following table summarizes the performance of two OLED device architectures. Device A represents a standard configuration using N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD) as the hole transport layer (HTL) and tris(8-hydroxyquinolinato)aluminium (Alq3) as the electron transport and emissive layer. Device B incorporates hexaazatriphenylene hexacarbonitrile (HAT-CN) as a hole-injection layer to demonstrate the impact of a triphenylene derivative on device efficiency.
| Parameter | Device A: Standard OLED (ITO/NPD/Alq3/Al) | Device B: OLED with Triphenylene Derivative (ITO/HAT-CN/NPD/Alq3/Al) |
| Maximum Luminance (cd/m²) | ~18,000 | >20,000 |
| Current Efficiency (cd/A) | ~3.5 | ~4.5 |
| Power Efficiency (lm/W) | ~1.5 | ~2.0 |
| Turn-on Voltage (V) | ~4.0 | ~3.5 |
| External Quantum Efficiency (EQE) (%) | ~1.0 | ~1.5 |
Experimental Protocols
The following are detailed methodologies for the fabrication and characterization of the OLED devices cited in this guide.
Device Fabrication
A standard fabrication process for a multi-layer small molecule OLED is as follows:
-
Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in a nitrogen stream and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers are deposited via thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
For Device B, a 10 nm thick layer of HAT-CN is first deposited as the hole injection layer (HIL).
-
A 40 nm thick layer of NPD is deposited as the hole transport layer (HTL).
-
A 60 nm thick layer of Alq3 is deposited as the electron transport layer (ETL) and emissive layer (EML). The deposition rate for the organic layers is typically maintained at 1-2 Å/s.
-
-
Cathode Deposition: A 1 nm thick layer of Lithium Fluoride (LiF) is deposited as an electron injection layer (EIL), followed by a 100 nm thick layer of Aluminum (Al) as the cathode. The deposition rate for Al is typically 5-10 Å/s.
-
Encapsulation: The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Device Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics are measured using a source measure unit and a calibrated photodiode or a spectroradiometer. The turn-on voltage is defined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectra: The EL spectra are recorded with a spectroradiometer at a constant current density (e.g., 20 mA/cm²).
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculated from the luminance and current density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE): Determined by measuring the total photon flux emitted from the device in the forward direction.
-
Visualizations
OLED Device Architecture and Energy Level Diagram
The following diagram illustrates the typical multi-layer structure of an OLED and the corresponding energy levels of the materials used in Device B. The energy levels are crucial for understanding charge injection and transport within the device.
Caption: Energy level diagram of a multilayer OLED.
Experimental Workflow
The following diagram outlines the key steps in the fabrication and testing of OLED devices.
Caption: OLED fabrication and characterization workflow.
A Comparative Toxicological Assessment of Benzo(b)triphenylen-10-ol and its Isomers: An Analog-Based Approach
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent environmental pollutants, and their hydroxylated metabolites (OH-PAHs) are of significant toxicological concern.[1] These metabolites are formed during the metabolic processing of PAHs in organisms and can exhibit a range of toxic effects, including cytotoxicity, genotoxicity, and endocrine disruption.[2][3] This guide provides a comparative analysis of the potential toxicity of Benzo(b)triphenylen-10-ol and its isomers by examining experimental data from well-studied OH-PAHs.
Data Presentation: Comparative Toxicity of Representative OH-PAHs
Due to the absence of direct data on this compound, this table summarizes the toxicity of other relevant OH-PAHs to provide a comparative perspective.
| Compound | Toxicity Endpoint | Assay | Model System | Observed Effect | Reference |
| 3-Hydroxybenzo[a]pyrene (3-OH-B[a]P) | Estrogenic Activity | Gal4-hERα reporter gene assay | In vitro (human cell line) | Induced luciferase activity comparable to 10 nM E2 at 10 μM concentration. | [2] |
| 9-Hydroxybenzo[a]pyrene (9-OH-B[a]P) | Estrogenic Activity | Gal4-hERα reporter gene assay | In vitro (human cell line) | Induced luciferase activity comparable to 10 nM E2 at 10 μM concentration. | [2] |
| Benzo[a]pyrene-7,8-diol | Cytotoxicity | Not specified | In vitro (MCF-7 cells) | Observable cytotoxicity at concentrations ≥ 10⁻⁷ M. | [3] |
| Oxygenated PAHs (general) | Genotoxicity | DNA strand break analysis | In vitro (human bronchial epithelial cells) | All tested oxy-PAHs induced DNA strand breaks in a dose-dependent manner. | [4] |
| Oxygenated PAHs (general) | Genotoxicity | Micronuclei formation | In vitro (human bronchial epithelial cells) | Some of the tested oxy-PAHs induced micronuclei formation. | [4] |
| Phenanthrenequinone (9,10-PHEQ) | Developmental Toxicity | Zebrafish embryo assay | In vivo (Zebrafish embryos) | 100% mortality at 24 hpf above a concentration of 2 μM. | [5] |
| 1,9-benz-10-anthrone (BEZO) | Oxidative Stress | qRT-PCR | In vivo (Zebrafish embryos) | Increased expression of several oxidative stress-related genes. | [5] |
| Xanthone (XAN) | Mitochondrial Dysfunction | Bioenergetics assay | In vivo (Zebrafish embryos) | Decreased oxygen consumption rate. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the toxicity of OH-PAHs are provided below.
Cell-Based Reporter Gene Assays for Estrogenic Activity
This assay is utilized to determine if a compound can bind to and activate the estrogen receptor, indicating potential endocrine-disrupting activity.
Methodology:
-
Cell Culture: A human cell line, such as MCF-7, is transiently transfected with two plasmids: one expressing a chimeric estrogen receptor (e.g., Gal4-HEG0) and a second containing a luciferase reporter gene under the control of a promoter with Gal4 binding sites (e.g., 17m5-G-Luc).[3]
-
Compound Exposure: The transfected cells are then incubated with various concentrations of the test compound (e.g., 3-OH-B[a]P, 9-OH-B[a]P) or a positive control (e.g., 17β-estradiol) for a defined period, typically 24 hours.[3]
-
Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of gene expression induced by the activation of the estrogen receptor.
-
Data Analysis: The results are expressed as relative luciferase units or as a percentage of the response induced by the positive control.
In Vitro Micronucleus Assay for Genotoxicity
The in vitro micronucleus assay is a well-established method for assessing chromosomal damage.
Methodology:
-
Cell Culture and Treatment: Human or other mammalian cells are exposed to the test compound with and without an external metabolic activation system (e.g., S9 mix).[6]
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cytoplasm is then stained to allow for the identification of binucleated cells, and the nuclei are stained with a DNA-specific dye.
-
Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic effects.[4]
Zebrafish Embryo Assay for Developmental Toxicity
The zebrafish embryo is a widely used in vivo model for assessing developmental toxicity due to its rapid development and optical transparency.
Methodology:
-
Embryo Exposure: Zebrafish embryos are exposed to a range of concentrations of the test compound in multi-well plates, typically starting a few hours post-fertilization (hpf).[5]
-
Morphological Assessment: Embryos are examined at various time points (e.g., 24, 48, 72, 96, 120 hpf) under a microscope to assess a variety of developmental endpoints, including mortality, hatching rate, and the presence of malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).[5]
-
Data Analysis: The concentration at which 50% of the embryos exhibit an adverse effect (EC50) or mortality (LC50) is calculated.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the toxicology of hydroxylated PAHs.
Caption: Metabolic activation of PAHs leading to toxic endpoints.
Caption: General workflow for in vitro toxicity testing of OH-PAHs.
References
- 1. Assessing hydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolites in bile of English sole (Parophrys vetulus) from Puget Sound, WA, USA by liquid chromatography/tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo genotoxicity of oxygenated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative developmental toxicity of environmentally relevant oxygenated PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Synthesized Benzo(b)triphenylen-10-ol: A Comparative Analysis of NMR and HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of two gold-standard analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for validating the purity of synthesized Benzo(b)triphenylen-10-ol. Detailed experimental protocols, data interpretation, and a comparative analysis of these methods are presented to aid in the selection of the most appropriate technique for your research needs.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative with potential applications in materials science and as a scaffold in medicinal chemistry. As with any synthesized compound, its purity must be rigorously established to avoid misleading results in downstream applications. NMR and HPLC are powerful and complementary techniques for assessing the purity of organic molecules. NMR provides detailed structural information and can be used for quantitative analysis (qNMR), while HPLC excels at separating complex mixtures and quantifying the relative amounts of different components.
This guide will delve into the practical aspects of using both ¹H and ¹³C NMR and Reverse-Phase HPLC (RP-HPLC) for the purity validation of this compound. We will also briefly touch upon alternative methods to provide a broader context for analytical strategy.
Proposed Synthesis and Potential Impurities
A plausible synthetic route to this compound is proposed to start from a Diels-Alder reaction between a suitable diene and dienophile to construct the benzo[b]triphenylene core, followed by functional group manipulation to introduce the hydroxyl group.
A potential impurity in this synthesis is the unreacted starting material, such as a substituted phenanthrene derivative. Another possible impurity is an isomeric byproduct, for instance, a compound where the hydroxyl group is at a different position on the aromatic core. Incomplete reactions could also lead to the presence of intermediates.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency waves in a strong magnetic field, nuclei generate a signal at a frequency that is characteristic of their chemical environment. This allows for the detailed structural elucidation of a molecule and the quantification of different species in a sample.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid, 1,4-dinitrobenzene)
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
For quantitative NMR (qNMR), accurately weigh a known amount of a suitable internal standard.
-
Dissolve the sample (and internal standard, if applicable) in approximately 0.6 mL of a deuterated solvent in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of at least 5 times the longest T₁ of interest for quantitative measurements.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively, aiding in the unambiguous assignment of signals and identification of impurities.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful separation technique that involves passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). Different components in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and thus separate. A detector at the end of the column measures the concentration of each component as it elutes.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade solvents (e.g., acetonitrile, water).
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of a reference standard of this compound at known concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be starting from 50% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and then re-equilibration to the initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV scan).
-
Injection Volume: 10 µL
Data Presentation and Interpretation
NMR Data
The ¹H and ¹³C NMR spectra of pure this compound are expected to show a specific set of signals corresponding to the unique protons and carbons in the molecule. The presence of any additional peaks in the spectra would indicate the presence of impurities. The purity can be quantified using qNMR by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard of known concentration.
Table 1: Hypothetical ¹H and ¹³C NMR Data for Purity Validation of this compound
| Compound | Technique | Key Signals (ppm) | Purity (%) |
| Synthesized this compound | ¹H NMR | Aromatic region: 7.5-9.0, Hydroxyl proton: ~5.0 | 98.5 (by qNMR) |
| ¹³C NMR | Aromatic carbons: 120-150, Carbon bearing OH: ~155 | ||
| Potential Impurity 1 (Starting Material) | ¹H NMR | Distinct aromatic signals different from the product | 1.2 |
| Potential Impurity 2 (Isomer) | ¹H NMR | Aromatic signals with slightly different chemical shifts and coupling patterns | 0.3 |
Note: The chemical shifts are hypothetical and would need to be confirmed by experimental data or high-level computational prediction.
HPLC Data
The HPLC chromatogram of a pure sample of this compound should ideally show a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Table 2: Hypothetical HPLC Data for Purity Validation of this compound
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| Synthesized this compound | 15.2 | 1,250,000 | 98.8 |
| Potential Impurity 1 (Starting Material) | 12.8 | 12,000 | 0.9 |
| Potential Impurity 2 (Isomer) | 14.5 | 3,500 | 0.3 |
Comparison of NMR and HPLC for Purity Validation
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorption of radiofrequency by atomic nuclei in a magnetic field. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. |
| Information Provided | Detailed structural information, stereochemistry, and quantitative analysis (qNMR). | Separation of components, retention times, and quantitative analysis based on peak areas. |
| Strengths | - Provides unambiguous structural confirmation.- Can identify and quantify unknown impurities if their structure can be elucidated.- qNMR is a primary ratio method, not requiring a reference standard of the analyte. | - High separation efficiency for complex mixtures.- High sensitivity, especially with detectors like fluorescence or mass spectrometry.- Well-established and robust for routine purity checks. |
| Limitations | - Lower sensitivity compared to HPLC.- May not be able to separate and quantify closely related isomers if their signals overlap significantly.- Requires more expensive instrumentation and specialized expertise. | - Does not provide direct structural information about unknown impurities.- Requires a reference standard of the analyte for accurate quantification.- Method development can be time-consuming. |
| Best For | - Confirming the identity of the synthesized compound.- Identifying and characterizing unknown impurities.- Absolute quantification without a specific reference standard (qNMR). | - Routine purity analysis of multiple samples.- Detecting and quantifying trace impurities.- Separating and quantifying isomers. |
Alternative Purity Validation Techniques
While NMR and HPLC are the most common and powerful techniques, other methods can also be used for purity assessment:
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragments. When coupled with a separation technique like GC or LC (GC-MS, LC-MS), it is a very powerful tool for identifying and quantifying impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid. Impurities tend to broaden and depress the melting point.[1]
-
Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive qualitative technique to assess the number of components in a mixture.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in a compound. The experimental values should match the theoretical values for a pure compound.
Workflow for Purity Validation
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Conclusion
Both NMR and HPLC are indispensable tools for validating the purity of synthesized this compound. The choice between them, or more ideally, their complementary use, depends on the specific requirements of the analysis. NMR provides unparalleled structural information, making it ideal for confirming the identity of the target compound and characterizing unknown impurities. HPLC, with its superior separation power and sensitivity, is excellent for routine purity checks and detecting trace-level contaminants. For a comprehensive and robust purity assessment, a combination of both techniques is highly recommended, providing orthogonal data that builds confidence in the quality of the synthesized material. This rigorous approach to purity validation is fundamental to the integrity of research and the development of new chemical entities.
References
A Comparative Guide to the Solvatochromic Properties of Benzo[b]triphenylen-10-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the solvatochromic properties of novel Benzo(b)triphenylen-10-ol derivatives. Due to a lack of extensive published data on this specific class of compounds, this document outlines a proposed research plan, including hypothetical derivatives, detailed experimental protocols, and expected data presentation. This serves as a template for researchers aiming to explore these molecules for applications as fluorescent probes, sensors, or in other areas where environment-sensitive photophysics is crucial.
Introduction to Solvatochromism and Benzo[b]triphenylene Scaffolds
Solvatochromism is the phenomenon where the color of a solution, and more broadly its absorption and emission spectra, changes with the polarity of the solvent.[1] This effect arises from differential solvation of the ground and excited electronic states of a solute molecule.[1] Molecules exhibiting strong solvatochromism, particularly positive solvatochromism (a bathochromic or red shift with increasing solvent polarity), are valuable as probes for micro-environmental polarity in chemical and biological systems.
The Benzo[b]triphenylene core is a rigid, planar polycyclic aromatic hydrocarbon (PAH) that provides a robust scaffold for the design of fluorescent molecules.[2] The introduction of a hydroxyl group at the 10-position, creating this compound, is expected to induce interesting photophysical properties. The lone pair electrons on the oxygen atom can participate in intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for solvatochromism. By further functionalizing this core with electron-donating (EDG) and electron-withdrawing (EWG) groups, the extent of ICT and thus the solvatochromic response can be modulated.
Hypothetical Benzo[b]triphenylen-10-ol Derivatives for Comparison
To systematically study the structure-property relationships, a series of derivatives of this compound are proposed. These derivatives are designed to probe the effects of substituent electronic character on the solvatochromic behavior.
| Compound ID | R1 (para to -OH) | R2 (ortho to -OH) | R3 (meta to -OH) | Rationale |
| BTP-OH | -H | -H | -H | Parent Compound (Reference) |
| BTP-OH-OMe | -OCH3 | -H | -H | Strong Electron-Donating Group |
| BTP-OH-NMe2 | -N(CH3)2 | -H | -H | Very Strong Electron-Donating Group |
| BTP-OH-CN | -CN | -H | -H | Strong Electron-Withdrawing Group |
| BTP-OH-NO2 | -NO2 | -H | -H | Very Strong Electron-Withdrawing Group |
| BTP-OH-Br | -Br | -H | -H | Halogen Substituent (Inductive EWG) |
Experimental Protocols
The following protocols describe the proposed synthesis and photophysical characterization of the this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route could involve a multi-step process starting from commercially available precursors, potentially utilizing transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to construct the polycyclic core, followed by functional group interconversions to install the hydroxyl and other substituents. An alternative approach could involve the oxidative coupling of phenolic precursors.
Example Pathway (Hypothetical):
-
Core Synthesis: A Diels-Alder reaction between a suitably substituted phenanthrene diene and a substituted naphthoquinone dienophile, followed by aromatization.
-
Functionalization: Introduction or modification of the R groups on the aromatic rings using standard aromatic substitution reactions (e.g., nitration, bromination, cyanation).
-
Hydroxyl Group Introduction: If not already present, the hydroxyl group could be introduced via a late-stage Baeyer-Villiger oxidation of a corresponding ketone or demethylation of a methoxy precursor.
Solvatochromic Analysis
The solvatochromic properties of the synthesized compounds would be investigated by measuring their absorption and fluorescence spectra in a range of solvents with varying polarity.
-
Sample Preparation: Stock solutions of each derivative (e.g., 1 mM) will be prepared in a high-purity solvent like acetone. Aliquots of the stock solution will be transferred to volumetric flasks, the solvent evaporated under vacuum, and then redissolved in the target solvent to achieve a final concentration suitable for spectroscopic measurements (typically 1-10 µM), ensuring the absorbance maximum is within the optimal range (0.1-0.8 a.u.).[3]
-
Solvent Selection: A series of solvents covering a wide range of polarities will be used. Examples include: n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol, and Water.
-
Spectroscopic Measurements:
-
UV-Vis Absorption: Absorption spectra will be recorded using a dual-beam UV-Vis spectrophotometer (e.g., Perkin-Elmer Lambda 25) over a wavelength range of 250-600 nm.[3] The wavelength of maximum absorption (λabs) will be determined for each compound in each solvent.
-
Fluorescence Emission: Fluorescence spectra will be recorded using a spectrofluorometer. The excitation wavelength will be set at the λabs for each compound in the respective solvent. The emission spectra will be scanned over an appropriate wavelength range to capture the full emission profile and determine the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
Stokes Shift (Δν): The Stokes shift, a measure of the energy difference between absorption and emission, will be calculated in wavenumbers (cm⁻¹) using the following equation: Δν = (1/λabs - 1/λem) x 10⁷
-
Lippert-Mataga Plot: The relationship between the Stokes shift and solvent polarity will be analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the orientation polarizability of the solvent (Δf). This plot helps to quantify the change in dipole moment upon excitation.
-
Hypothetical Data Presentation
The quantitative data obtained from the solvatochromic analysis would be summarized in tables for easy comparison.
Table 1: Absorption and Emission Maxima of this compound Derivatives in Various Solvents
| Solvent | Dielectric Constant | BTP-OH λabs/λem (nm) | BTP-OH-OMe λabs/λem (nm) | BTP-OH-CN λabs/λem (nm) |
| n-Hexane | 1.88 | 350 / 410 | 360 / 425 | 370 / 450 |
| Toluene | 2.38 | 352 / 415 | 363 / 435 | 374 / 465 |
| Dichloromethane | 8.93 | 355 / 425 | 368 / 450 | 380 / 490 |
| Acetone | 20.7 | 358 / 440 | 372 / 470 | 385 / 520 |
| Acetonitrile | 37.5 | 360 / 450 | 375 / 485 | 388 / 540 |
| Methanol | 32.7 | 362 / 460 | 378 / 500 | 390 / 560 |
Table 2: Calculated Stokes Shifts (Δν in cm⁻¹) for this compound Derivatives
| Solvent | BTP-OH | BTP-OH-OMe | BTP-OH-CN |
| n-Hexane | 4180 | 4250 | 4890 |
| Toluene | 4320 | 4580 | 5310 |
| Dichloromethane | 4760 | 5120 | 6150 |
| Acetone | 5380 | 5890 | 7020 |
| Acetonitrile | 5890 | 6340 | 7510 |
| Methanol | 6320 | 6810 | 8050 |
Visualizations
Proposed Experimental Workflow
Caption: Workflow for Synthesis and Solvatochromic Analysis.
Solvatochromism Conceptual Diagram
References
Assessing the Carcinogenicity of Benzo(b)triphenylen-10-ol Relative to Benzo(a)pyrene: A Comparative Guide
This guide provides a comparative assessment of the carcinogenic potential of Benzo(b)triphenylen-10-ol and the well-characterized polycyclic aromatic hydrocarbon (PAH), Benzo(a)pyrene. The evaluation is based on available experimental data regarding their metabolism, genotoxicity, and tumorigenicity. A significant disparity in the volume of research exists between the two compounds, with Benzo(a)pyrene being extensively studied, while data on this compound is limited.
Executive Summary
Benzo(a)pyrene is a potent carcinogen, a fact supported by extensive evidence from in vitro and in vivo studies. Its carcinogenicity is dependent on metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and tumor initiation. In contrast, there is a notable lack of specific experimental data on the carcinogenicity of this compound. Limited studies on the parent compound, Benzo(b)triphenylene, suggest potential carcinogenic activity. However, without direct experimental evidence for the hydroxylated form, a definitive quantitative comparison is not feasible. This guide presents the comprehensive carcinogenic profile of Benzo(a)pyrene as a benchmark and offers a qualitative discussion on the potential carcinogenicity of this compound based on structure-activity relationships and the known mechanisms of PAH carcinogenesis.
Metabolic Activation and Carcinogenic Pathway
The carcinogenicity of many PAHs is not inherent to the parent compound but results from metabolic activation to electrophilic metabolites that can covalently bind to cellular macromolecules like DNA.
Benzo(a)pyrene Metabolic Activation
Benzo(a)pyrene undergoes a well-established metabolic activation pathway primarily mediated by cytochrome P450 enzymes (CYPs) and epoxide hydrolase.[1] This process leads to the formation of the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which can form covalent adducts with DNA, particularly with guanine residues.[1][2]
This compound: A Postulated Pathway
Specific experimental data on the metabolic activation of this compound is not available. However, based on the general understanding of PAH metabolism, it is plausible that it could also undergo enzymatic oxidation. The presence of a hydroxyl group may influence its metabolism, potentially leading to the formation of reactive intermediates. The parent compound, triphenylene, has been classified by IARC as Group 3: Not classifiable as to its carcinogenicity to humans, indicating a lack of sufficient evidence.[3] However, a 1974 study showed that Benzo(b)triphenylene produced malignant tumors in mice when applied topically.[4]
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying agents that can damage genetic material. The Ames test, a bacterial reverse mutation assay, is a widely used primary screening tool.
Ames Test Data
The Ames test evaluates the mutagenic potential of a chemical by measuring its ability to induce mutations in different strains of Salmonella typhimurium.[5]
Table 1: Comparative Ames Test Results
| Compound | Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |
| Benzo(a)pyrene | TA98, TA100, TA1537, TA1538 | Required | Positive | [6](7--INVALID-LINK-- |
| This compound | Not available | Not available | Data not available | - |
Benzo(a)pyrene consistently tests positive for mutagenicity in the Ames test, but only in the presence of a metabolic activation system (S9 fraction), which mimics mammalian metabolism. This confirms that its mutagenicity is dependent on its metabolic conversion to reactive intermediates.
DNA Adduct Formation
The formation of covalent adducts between a chemical and DNA is a key event in chemical carcinogenesis.
DNA Adduct Data
Table 2: DNA Adduct Formation Data
| Compound | System | Major Adduct(s) | Quantitative Data | Reference(s) |
| Benzo(a)pyrene | Various (in vitro, in vivo) | BPDE-N²-dG | Levels vary with dose and tissue | [8](9--INVALID-LINK--,--INVALID-LINK-- |
| This compound | Not available | Not available | Data not available | - |
The ultimate carcinogenic metabolite of Benzo(a)pyrene, BPDE, readily forms adducts with DNA, primarily at the N² position of guanine. The level of these adducts often correlates with the carcinogenic potency of the compound.
Animal Tumorigenicity Studies
In vivo studies in animal models provide the most direct evidence of a substance's carcinogenic potential.
Tumorigenicity Data
Table 3: Summary of Animal Tumorigenicity Data
| Compound | Species/Strain | Route of Administration | Target Organ(s) | Tumor Types | Reference(s) |
| Benzo(a)pyrene | Mouse, Rat, Hamster | Dermal, Oral, Inhalation, Injection | Skin, Lung, Forestomach, Mammary gland | Carcinomas, Adenomas | (--INVALID-LINK--) |
| Benzo(b)triphenylene | Mouse (C3H) | Topical | Skin | Malignant tumors | [4](--INVALID-LINK--) |
| This compound | Not available | Not available | Not available | Not available | - |
Benzo(a)pyrene is a multi-species, multi-organ carcinogen. Studies have consistently shown its ability to induce tumors at various sites depending on the route of exposure. The single available study on Benzo(b)triphenylene from 1974 reported the induction of malignant skin tumors in mice after topical application, suggesting it possesses carcinogenic activity. However, the potency relative to Benzo(a)pyrene cannot be determined from this study, and no data exists for the 10-hydroxy derivative.
Conclusion and Future Directions
The available evidence overwhelmingly supports the classification of Benzo(a)pyrene as a potent carcinogen. Its mechanism of action, involving metabolic activation to a DNA-reactive diol-epoxide, is well-understood and serves as a paradigm for other carcinogenic PAHs.
In stark contrast, the carcinogenicity of this compound remains largely uncharacterized. While the parent compound, Benzo(b)triphenylene, has shown tumorigenic activity in a historical study, a comprehensive assessment of the hydroxylated derivative is impossible without further experimental data. The presence of the hydroxyl group could potentially alter its metabolic fate and, consequently, its carcinogenic potential, but this remains speculative.
Key Data Gaps for this compound:
-
Metabolism studies: To identify the metabolic pathways and potential for formation of reactive intermediates.
-
Genotoxicity testing: A standard battery of tests, including the Ames test, is required to assess its mutagenic potential.
-
DNA adduct studies: To determine if the compound or its metabolites can bind to DNA and to characterize the resulting adducts.
-
In vivo carcinogenicity bioassays: Long-term studies in animal models are necessary to definitively determine its tumorigenic potential and target organs.
Until such data becomes available, a precautionary approach should be taken when handling this compound, assuming a potential for carcinogenicity based on its structural similarity to other carcinogenic PAHs. Further research is critically needed to provide a scientifically robust assessment of its risk to human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphenylene | C18H12 | CID 9170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Triphenylene - Wikipedia [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Benzo(b)triphenylen-10-ol
Essential Safety and Handling Guide for Benzo(b)triphenylen-10-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a polycyclic aromatic hydrocarbon (PAH). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health risks. Based on data for similar compounds, it should be treated as a substance that can cause serious eye damage.[1] As a member of the polycyclic aromatic hydrocarbon (PAH) family, it may also have other health hazards associated with this class of chemicals. The crystalline nature of the compound indicates a potential for airborne dust, which necessitates appropriate respiratory protection.
Table 1: Personal Protective Equipment (PPE) Requirements
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transfer (Dry Powder) | Chemical safety goggles with a face shield | Nitrile or Neoprene gloves (double-gloving recommended) | N95 or P100 respirator for fine dust | Lab coat, long pants, closed-toe shoes |
| Solution Preparation and Handling | Chemical safety goggles | Nitrile or Neoprene gloves | Not generally required if handled in a certified chemical fume hood | Lab coat, long pants, closed-toe shoes |
| Spill Cleanup (Solid) | Chemical safety goggles with a face shield | Heavy-duty Nitrile or Neoprene gloves | N95 or P100 respirator | Disposable coveralls, shoe covers |
| Waste Disposal | Chemical safety goggles | Nitrile or Neoprene gloves | Not generally required if waste is properly contained | Lab coat, long pants, closed-toe shoes |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls
-
All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
Weighing and Transfer of Solid Compound
-
Preparation: Before handling the compound, ensure all required PPE is donned correctly. Place a plastic-backed absorbent liner on the work surface of the chemical fume hood to contain any potential spills.
-
Weighing: Use an analytical balance inside the fume hood. To minimize the generation of airborne dust, handle the material gently. Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the receiving vessel.
-
Transfer: After weighing, securely cap the stock container. To transfer the weighed solid, gently tap it from the weigh boat into the desired flask or beaker. If dissolving, add the solvent slowly to avoid splashing.
Solution Preparation
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: If necessary, use a magnetic stirrer or gentle manual swirling to dissolve the compound. Avoid heating unless the procedure specifically requires it, and if so, use a well-controlled heating mantle and ensure proper ventilation.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.[1]
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, paper towels, and absorbent liners, must be collected in a dedicated, labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container designated for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
-
Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination of Laboratory Equipment
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the chemical residue. Collect this rinse solvent as hazardous waste.
-
Washing: Wash the rinsed equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Spill Cleanup Procedure
-
Evacuate and Secure: In the event of a spill, evacuate all non-essential personnel from the area. If the spill is large or poses a respiratory hazard, contact your institution's environmental health and safety (EHS) department immediately.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1 for spill cleanup.
-
Containment (for solids): Gently cover the spilled solid with absorbent pads to prevent it from becoming airborne.[1]
-
Cleanup: Carefully scoop the spilled material and absorbent pads into a designated hazardous waste container.[1] Avoid creating dust.[1]
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a soap and water wash. All cleanup materials must be disposed of as hazardous waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations when working with this compound.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
